N-Ethylacetamide-PEG1-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12BrNO2 |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-N-ethylacetamide |
InChI |
InChI=1S/C6H12BrNO2/c1-2-8-6(9)5-10-4-3-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
SGZYSADQXMOXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COCCBr |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of N-Ethylacetamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
N-Ethylacetamide-PEG1-Br is a functionalized polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique bifunctional nature, combining a hydrophilic PEG spacer with a reactive bromide group, makes it a valuable building block for conjugating different molecular entities. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its application in targeted protein degradation.
Core Chemical Properties
This compound, systematically named 2-(2-bromoethoxy)-N-ethylacetamide, is a key intermediate for synthesizing more complex molecules. While some of its physical properties are not publicly documented, its fundamental chemical characteristics are well-defined.
| Property | Value |
| IUPAC Name | 2-(2-bromoethoxy)-N-ethylacetamide |
| Synonyms | This compound |
| Molecular Formula | C6H12BrNO2 |
| Molecular Weight | 210.07 g/mol |
| Exact Mass | 209.0100 |
| Elemental Analysis | C: 34.31%, H: 5.76%, Br: 38.04%, N: 6.67%, O: 15.23% |
| Purity | Typically >95% |
| Appearance | To be determined |
| Solubility | To be determined |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1] |
For comparative context, the properties of the related parent compound, N-Ethylacetamide, are provided below. Note: These properties are not those of this compound.
| Property | Value |
| Molecular Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol |
| Melting Point | -32 °C |
| Boiling Point | 90-92 °C at 8 mmHg |
| Density | 0.924 g/mL at 25 °C |
| Refractive Index | n20/D 1.433 |
Reactivity and Applications
This compound is primarily utilized as a PEG-based PROTAC linker.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The this compound serves as a flexible and hydrophilic spacer that connects the target-binding ligand to the E3 ligase-binding ligand. The terminal bromide provides a reactive site for nucleophilic substitution, allowing for its conjugation to a corresponding nucleophile (e.g., an amine or thiol) on one of the binding ligands.
The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length and composition of the linker are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Representative Experimental Protocol: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available, as it is often offered as a custom synthesis product.[1] However, a general representative synthesis can be proposed based on established chemical transformations. The synthesis would likely involve the reaction of N-ethyl-2-hydroxyacetamide with a brominating agent or the reaction of N-ethyl-2-chloroacetamide with 2-bromoethanol (B42945) under basic conditions.
Below is a representative protocol for a related transformation that illustrates the general chemistry involved in Williamson ether synthesis, a plausible route to this type of compound.
Representative Synthesis of a Bromo-PEG-Ether Linker
Materials:
-
A suitable starting alcohol (e.g., a hydroxy-PEGylated precursor)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
A dibromo-alkane (e.g., 1,2-dibromoethane)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, toluene)
Procedure:
-
Under an inert atmosphere (e.g., argon), a solution of the starting PEG-alcohol in anhydrous DMF is prepared.
-
Sodium hydride (1.1 equivalents) is carefully added portion-wise to the solution at 0 °C. The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
A large excess of the dibromo-alkane (e.g., 5-10 equivalents) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired bromo-PEGylated product.
Disclaimer: This is a generalized protocol and has not been optimized for the specific synthesis of this compound. The actual synthesis may require different reagents, conditions, and purification methods.
Logical Relationships in Application
As a PROTAC linker, this compound is a central component in the mechanism of targeted protein degradation. The following diagram illustrates the logical workflow of a PROTAC molecule in which this linker would be utilized.
References
An In-depth Technical Guide to the Synthesis of N-Ethylacetamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Ethylacetamide-PEG1-Br, a bifunctional molecule of interest in pharmaceutical research, particularly in the development of targeted therapies. The synthesis is approached via a logical two-step pathway, commencing with the formation of a key precursor, N-ethyl-2-hydroxyacetamide, followed by a Williamson ether synthesis to yield the final product. This document details the underlying chemical principles, experimental methodologies, and available data for each synthetic step.
Synthesis Pathway Overview
The synthesis of this compound, chemically known as 2-(2-bromoethoxy)-N-ethylacetamide, is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the alcohol precursor, N-ethyl-2-hydroxyacetamide, which is subsequently reacted with an excess of 1,2-dibromoethane (B42909) via a Williamson ether synthesis. This method is favored for its reliability and the commercial availability of the starting materials.
The overall synthetic transformation is depicted in the following workflow:
Synthesis workflow for this compound.
Precursors and Quantitative Data
The primary precursors for the synthesis of this compound are ethylamine, a derivative of glycolic acid (such as the acid itself or its ester), and 1,2-dibromoethane. The key intermediate is N-ethyl-2-hydroxyacetamide.
| Compound | Formula | Molecular Weight ( g/mol ) | Key Role |
| Ethylamine | C₂H₇N | 45.08 | Starting Material |
| Glycolic Acid | C₂H₄O₃ | 76.05 | Starting Material |
| N-ethyl-2-hydroxyacetamide | C₄H₉NO₂ | 103.12 | Intermediate |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Reagent |
| This compound | C₆H₁₂BrNO₂ | 210.07 | Final Product |
Experimental Protocols
Step 1: Synthesis of N-ethyl-2-hydroxyacetamide
The synthesis of the intermediate, N-ethyl-2-hydroxyacetamide, can be achieved by the direct amidation of glycolic acid with ethylamine.
Materials:
-
Glycolic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)
-
Anhydrous solvent (e.g., THF or DMF)
-
Apparatus for heating under reflux with a condenser
Procedure:
-
In a round-bottom flask, dissolve glycolic acid in a minimal amount of the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of ethylamine to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-ethyl-2-hydroxyacetamide. While a specific yield for this reaction is not widely reported, similar amidations typically proceed in good to high yields.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This step involves the formation of the ether linkage through a nucleophilic substitution reaction between the alkoxide of N-ethyl-2-hydroxyacetamide and 1,2-dibromoethane.
Materials:
-
N-ethyl-2-hydroxyacetamide
-
1,2-Dibromoethane (used in excess)
-
A strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-2-hydroxyacetamide in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add one equivalent of sodium hydride portion-wise to the stirred solution. The evolution of hydrogen gas should be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Slowly add an excess (typically 3-5 equivalents) of 1,2-dibromoethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to a temperature between 50-100 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with a few drops of water or ethanol.
-
The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where the product of the first reaction serves as a crucial reactant for the second. The logical flow is centered on the transformation of functional groups to build the final molecule.
Logical flow of the synthesis process.
Disclaimer: The experimental protocols provided are based on general chemical principles and may require optimization for specific laboratory conditions. All procedures should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
In-Depth Technical Guide: Solubility of N-Ethylacetamide-PEG1-Br in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylacetamide-PEG1-Br is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it is designed to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule. Understanding the solubility of this linker in various organic solvents is critical for its handling, purification, and the successful synthesis of PROTACs. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its role in the broader context of a PROTAC's mechanism of action.
Data Presentation: Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, the general solubility characteristics of short-chain polyethylene (B3416737) glycol (PEG) derivatives can be summarized. PEGylated compounds are known for their solubility in a wide range of solvents due to the hydrophilic nature of the ethylene (B1197577) glycol repeats and the character of the terminal functional groups.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar nature of these solvents effectively solvates the polar ether and amide functionalities of the PEG linker.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity like PEG derivatives. |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl groups of alcohols can hydrogen bond with the ether oxygens of the PEG chain, promoting solubility.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF is generally a good solvent for many polymers, but the solubility of PEG derivatives in diethyl ether is often limited. |
| Hydrocarbons | Hexanes, Toluene | Low | The nonpolar nature of hydrocarbon solvents makes them poor solvents for the polar this compound. |
| Aqueous | Water | High | The hydrophilic PEG chain imparts significant water solubility.[2] |
Experimental Protocols: Determining Kinetic Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[3][4][5][6] This protocol outlines a general method for determining the kinetic solubility of a compound like this compound.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for analysis)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Filtration plates (optional)
-
LC-MS system (optional, for more precise quantification)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in a 96-well plate using DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to low µM concentrations).
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
-
Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from the DMSO serial dilution plate to the PBS plate. This will result in a final DMSO concentration of 1%.
-
-
Incubation and Precipitation:
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to a blank (PBS with 1% DMSO) indicates precipitation. The lowest concentration at which precipitation is observed is the kinetic solubility.
-
UV-Vis Spectroscopy with Filtration:
-
Filter the contents of each well using a filtration plate to remove any precipitate.
-
Measure the absorbance of the filtrate in a UV-transparent 96-well plate at the compound's λmax.
-
Create a standard curve using known concentrations of the compound in a mixture of PBS and DMSO that mimics the final assay conditions but without precipitation.
-
Calculate the concentration of the dissolved compound in the filtrate. The concentration at which the measured value plateaus is the kinetic solubility.
-
-
LC-MS Analysis: For compounds without a strong chromophore or for more accurate quantification, the filtrate can be analyzed by LC-MS to determine the concentration of the dissolved compound.
-
Data Analysis:
The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.
Visualization of PROTAC Workflow
This compound serves as a linker to connect a warhead that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This forms a PROTAC molecule that induces the degradation of the target protein. The following diagram illustrates this general workflow, using the well-characterized PROTAC dBET1 as an example. dBET1 targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase and utilizes a short PEG linker.
Caption: General workflow of a PROTAC, exemplified by dBET1.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. enamine.net [enamine.net]
- 4. asianpubs.org [asianpubs.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of N-Ethylacetamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of N-Ethylacetamide-PEG1-Br, a heterobifunctional molecule incorporating an amide, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal bromide. Also known as 2-(2-bromoethoxy)-N-ethylacetamide, this compound serves as a valuable linker in bioconjugation and as a building block in the synthesis of more complex molecules. This document outlines its structural properties, conformational possibilities, and the experimental and computational methodologies required for its thorough analysis.
Molecular Structure and Physicochemical Properties
This compound is characterized by three key functional regions: the N-ethylacetamide group, a flexible single ethylene (B1197577) glycol linker, and a reactive bromoethyl ether terminus. The presence of these distinct moieties imparts a unique combination of properties, including hydrophilicity from the PEG and amide groups and reactivity from the terminal bromide.
A summary of its predicted physicochemical properties is presented below. These values are computationally derived and serve as a baseline for experimental validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₂BrNO₂ | - | - |
| Molecular Weight | 87.12 (for N-Ethylacetamide) | g/mol | [1][2] |
| IUPAC Name | N-ethylacetamide | - | [2] |
| Boiling Point | 90-92 (at 8 mmHg) | °C | [1] |
| Density | 0.924 (at 25 °C) | g/mL | |
| Refractive Index | n20/D 1.433 | - | |
| Solubility | Fully miscible in water | - | [1] |
| SMILES | CCNC(C)=O | - | [3] |
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around its single bonds. The molecule's flexibility, largely due to the PEG linker, is a critical aspect of its function in larger molecular constructs.[4]
Key aspects of its conformation include:
-
Amide Bond (C-N): The amide bond in the N-ethylacetamide moiety is expected to predominantly exist in a planar trans conformation due to lower steric hindrance compared to the cis form.
-
PEG Linker (C-O bonds): The carbon-oxygen bonds within the PEG linker can rotate freely, giving this part of the molecule significant conformational flexibility.[4] This flexibility is a key characteristic of PEG linkers, contributing to the solubility and pharmacokinetic properties of molecules they are attached to.[4][5]
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the amide proton (N-H) and the ether oxygen of the PEG linker can influence the stability of certain conformers.
The overall conformation is a dynamic equilibrium of multiple low-energy states. Understanding this equilibrium is crucial for predicting how the molecule will interact with other entities.
Experimental Protocols for Structural and Conformational Elucidation
A combination of spectroscopic and computational methods is essential for a comprehensive analysis of this compound.
A plausible synthetic route for this compound involves a two-step process:
-
Formation of an Amine Intermediate: Chloroethane can be converted to ethylamine (B1201723) through a nucleophilic substitution reaction with ammonia (B1221849).[6][7][8] To favor the primary amine, a large excess of ammonia is typically used.[7]
-
Amidation: The resulting ethylamine is then acylated using a suitable reagent like bromoacetyl bromide to form the final this compound product.[9]
dot
Caption: Proposed two-step synthesis of this compound.
NMR spectroscopy is a powerful technique for determining the solution-state conformation of small molecules.[10][11]
Experimental Workflow:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H, ¹³C): Acquire standard proton and carbon-13 spectra to confirm the chemical structure and purity.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial distance constraints for determining the preferred conformation.
-
-
Data Analysis: Analyze coupling constants and NOE intensities to deduce dihedral angles and internuclear distances, which are then used to build a 3D model of the predominant solution conformation.[11][12]
dot
Caption: Experimental workflow for NMR-based conformational analysis.
Quantum mechanical calculations are used to complement experimental data by predicting the geometries and relative energies of different conformers.[11][12]
Computational Workflow:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: Optimize the geometry of each identified conformer using methods like Density Functional Theory (DFT).
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.
-
Property Prediction: Predict NMR parameters (chemical shifts, coupling constants) for the stable conformers and compare them with experimental data for validation.
Logical Relationships and Applications
The structure of this compound directly relates to its function as a versatile chemical linker.
dot
Caption: Relationship between structure and function in this compound.
This guide provides a foundational understanding of this compound. A complete characterization requires the application of the described experimental and computational protocols to generate empirical data for this specific molecule.
References
- 1. N-Ethylacetamide CAS#: 625-50-3 [m.chemicalbook.com]
- 2. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylacetamide--acetamide (1/1) | C6H14N2O2 | CID 53437703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. adcreview.com [adcreview.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. irejournals.com [irejournals.com]
- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. auremn.org.br [auremn.org.br]
N-Ethylacetamide-PEG1-Br as a Linker: An In-depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, a chemical scaffold that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker is paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the degrader.
This technical guide provides a comprehensive overview of N-Ethylacetamide-PEG1-Br, a monofunctional PEG-based linker used in the synthesis of PROTACs and other bioconjugates. While specific experimental data for this particular linker is limited in publicly available literature, this guide will elucidate its mechanism of action based on the well-established principles of PROTAC linker chemistry and the functions of its constituent chemical moieties: the N-ethylacetamide group, the single polyethylene (B3416737) glycol (PEG) unit, and the terminal bromine atom.
Core Components and Their Functional Roles
This compound is comprised of three key components, each contributing to its overall function as a linker:
-
N-Ethylacetamide Moiety: This amide-containing group influences the linker's polarity and conformational flexibility.[1] The presence of the amide bond can introduce a degree of rigidity and the potential for hydrogen bonding interactions, which can be crucial for the stability and conformation of the resulting PROTAC.[2] The ethyl group provides a small lipophilic component.
-
Polyethylene Glycol (PEG) Unit (PEG1): The single ethylene (B1197577) glycol unit imparts hydrophilicity to the linker.[3] This is a critical feature for improving the solubility of the often large and hydrophobic PROTAC molecules, which is essential for their biological activity.[3] The flexibility of the PEG chain also plays a crucial role in allowing the two ends of the PROTAC to optimally orient themselves for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]
-
Terminal Bromine Atom (Br): The bromine atom serves as a reactive handle for conjugation.[4] As a good leaving group, it readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of the linker to a nucleophilic functional group (such as an amine or thiol) on a target-binding ligand or an E3 ligase ligand.[5]
Mechanism of Action in PROTACs
The overarching mechanism of action of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[6] The linker is not merely a passive spacer but an active participant in this process, influencing several key steps:
-
Ternary Complex Formation: The primary role of the linker is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex.[7] The length, flexibility, and chemical composition of the linker are critical determinants of the stability and geometry of this complex.[7] An optimal linker allows for favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the efficiency of ubiquitination.[7]
-
Modulation of Physicochemical Properties: The linker significantly impacts the drug-like properties of the PROTAC. The incorporation of polar groups, such as the PEG unit and the amide in this compound, can enhance aqueous solubility.[1][3] The overall lipophilicity and polarity of the linker also affect its ability to permeate cell membranes and reach its intracellular target.[2]
The diagram below illustrates the general mechanism of action of a PROTAC synthesized using a linker like this compound.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 6. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for N-Ethylacetamide-PEG1-Br
An In-depth Technical Guide to N-Ethylacetamide-PEG1-Br
Disclaimer: A specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, as indicated by chemical suppliers.[1] This guide provides technical information based on the constituent parts of the molecule and data from structurally related compounds.
Introduction
This compound is a heterobifunctional molecule incorporating an N-ethylacetamide moiety, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal bromine atom. This structure makes it a valuable building block in chemical biology and drug discovery, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates. The N-ethylacetamide group can provide desirable solubility and structural characteristics, the PEG linker offers spacing and improved pharmacokinetic properties, and the bromo group serves as a reactive handle for conjugation with other molecules.
Chemical and Physical Properties
While experimental data for this compound is not widely available, the properties of its core components can provide insights. The IUPAC name for this compound is 2-(2-bromoethoxy)-N-ethylacetamide.[1]
Table 1: Physicochemical Properties of this compound and its Precursor N-Ethylacetamide.
| Property | This compound (Predicted/Supplier Data) | N-Ethylacetamide (Experimental Data) |
| CAS Number | Not Available[1] | 625-50-3[2][3] |
| Molecular Formula | C6H12BrNO2[1] | C4H9NO[2][3] |
| Molecular Weight | 210.07 g/mol [1] | 87.12 g/mol [2][3] |
| Appearance | To be determined[1] | Colorless to pale yellow liquid |
| Boiling Point | Not Available | 205 °C at 760 mmHg[4] |
| Density | Not Available | 0.924 g/mL at 25 °C[2] |
| Solubility | To be determined[1] | Soluble in water and organic solvents |
| InChI Key | SGZYSADQXMOXQK-UHFFFAOYSA-N[1] | PMDCZENCAXMSOU-UHFFFAOYSA-N[2] |
| SMILES | O=C(NCC)COCCBr[1] | CCNC(C)=O[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptualized as a multi-step process. A plausible synthetic route would involve the preparation of N-ethylacetamide followed by its functionalization with a bromo-PEG1 linker.
Synthesis of N-Ethylacetamide
N-Ethylacetamide is a key intermediate. It can be synthesized by the acylation of ethylamine (B1201723) with an acetylating agent such as acetyl chloride or acetic anhydride.[5] Another method involves the reaction of acetamide (B32628) with an ethylating agent like ethyl iodide.[5]
Experimental Protocol: Synthesis of N-Ethylacetamide from Ethylamine and Acetyl Chloride [5]
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in an anhydrous solvent such as diethyl ether.
-
Cooling: Cool the solution to 0-5 °C using an ice bath to control the exothermic reaction.
-
Acylation: Slowly add acetyl chloride dropwise to the cooled ethylamine solution while stirring continuously.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Workup: Neutralize any excess acid with a mild base, for example, an aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Synthesis of this compound
A potential synthetic pathway to this compound from N-ethylacetamide is outlined below. This would involve the deprotonation of the amide nitrogen followed by nucleophilic substitution with a suitable bromo-PEGylated reagent.
Conceptual Experimental Protocol: Synthesis of this compound
-
Deprotonation: Dissolve N-ethylacetamide in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere. Cool the solution to a low temperature (e.g., -78 °C or 0 °C). Add a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to deprotonate the amide nitrogen, forming the corresponding anion.
-
Alkylation: To the solution containing the N-ethylacetamidyl anion, add a bromo-PEG1-containing electrophile, such as 1-bromo-2-(2-bromoethoxy)ethane, dropwise.
-
Reaction Progression: Allow the reaction to proceed at low temperature for a specified time, then gradually warm to room temperature and stir until completion, monitoring by a suitable technique like thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction with a proton source, such as saturated aqueous ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product would then be purified by column chromatography to yield pure this compound.
Visualization of Synthetic Pathways
The logical flow of the synthesis can be represented using diagrams.
Caption: Synthesis of the N-Ethylacetamide intermediate.
Caption: Final alkylation step to yield the target compound.
Applications and Signaling Pathways
This compound is primarily designed as a linker for the construction of more complex molecules. Its application is often in the context of targeted protein degradation.
Caption: Role in PROTAC-mediated protein degradation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be followed. Based on its components, it should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes. Personal protective equipment (PPE), including gloves and safety glasses, should be worn. The precursor, N-Ethylacetamide, is harmful if swallowed.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. N-Ethylacetamide 99 625-50-3 [sigmaaldrich.com]
- 3. N-Ethylacetamide | 625-50-3 [chemicalbook.com]
- 4. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
- 6. chemos.de [chemos.de]
In-Depth Technical Guide: Stability and Storage of N-Ethylacetamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylacetamide-PEG1-Br is a crucial bifunctional linker molecule, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Its inherent reactivity, conferred by the bromo group, necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and performance in downstream applications. This technical guide provides a comprehensive overview of the stability and recommended storage and handling procedures for this compound. The information presented herein is compiled from supplier data and scientific literature on related compounds, offering a practical resource for researchers in the field.
Chemical Structure and Properties
-
IUPAC Name: 2-(2-bromoethoxy)-N-ethylacetamide
-
Molecular Formula: C₆H₁₂BrNO₂
-
Molecular Weight: 210.07 g/mol
-
Appearance: To be determined, typically a solid or oil.
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on supplier data.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | 0 - 4 °C | Short-term (days to weeks) | Store in a dry, dark environment. |
| -20 °C | Long-term (months to years) | Ensure the container is tightly sealed. | |
| Stock Solution | 0 - 4 °C | Short-term (days to weeks) | |
| -20 °C | Long-term (months) | Prepare in a suitable dry solvent (e.g., anhydrous DMSO or DMF). Aliquot to avoid repeated freeze-thaw cycles. |
Stability Profile
The stability of this compound is influenced by its key functional groups: the N-ethylacetamide moiety, the short polyethylene (B3416737) glycol (PEG) linker, and the terminal bromine atom. While specific quantitative stability data for this exact molecule is limited in the public domain, a qualitative assessment can be made based on the known chemistry of these components.
Hydrolytic Stability
The amide bond within the N-ethylacetamide group is generally stable at neutral pH. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the cleavage of the molecule into N-ethyl-2-(2-bromoethoxy)amine and acetic acid.[2] The ether linkage in the PEG spacer is highly stable across a wide pH range.
Thermal Stability
While specific thermal degradation data is unavailable, it is advisable to store the compound at low temperatures to minimize the risk of degradation.[1] The compound is shipped under ambient temperature for short durations, suggesting it is stable enough for ordinary shipping times.[1]
Photostability
Many PEGylated and brominated compounds exhibit sensitivity to light. Therefore, it is recommended to store this compound in the dark to prevent potential photodegradation.[1] UV irradiation can lead to the degradation of PEG chains, often resulting in chain scission and the formation of smaller oligomers and carboxylic acids.
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways can be anticipated under stress conditions:
-
Hydrolysis of the Amide Bond: As mentioned, this is more likely to occur at extreme pH values.
-
Nucleophilic Substitution of Bromine: The bromine atom is a good leaving group and can be displaced by nucleophiles. While this is the basis for its utility in conjugation reactions, exposure to nucleophilic reagents or solvents during storage or handling should be avoided.
Caption: Potential degradation pathways of this compound.
Handling and Use
To ensure the consistent performance of this compound in experimental workflows, the following handling procedures are recommended:
-
Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour. This prevents condensation of moisture inside the vial, which could lead to hydrolysis.
-
Inert Atmosphere: For long-term storage and to maintain the highest purity, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Solution Preparation: When preparing stock solutions, use anhydrous solvents. If possible, prepare and use solutions on the same day. If storage of solutions is necessary, aliquot into tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles.
Caption: Recommended workflow for handling this compound.
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies, a forced degradation study is a common approach to identify potential degradation products and pathways.
Forced Degradation Study Protocol
This protocol outlines a general procedure for a forced degradation study on this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at 60°C for 24 hours. Subsequently, dissolve in acetonitrile to the stock solution concentration.
-
Photolytic Degradation: Expose a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines. Subsequently, dissolve in acetonitrile to the stock solution concentration.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water. Keep at room temperature.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH and HCl, respectively.
-
Analyze all samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point. Detection can be performed by UV (if the molecule or its degradants have a chromophore) or by a more universal detector like CAD or ELSD, which is often necessary for PEG-containing molecules.[][4][5][6][7]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
Conclusion
This compound is a valuable research tool whose stability is critical for its successful application. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of the compound. The stability profile indicates that the primary liabilities are the potential for hydrolysis of the amide bond under extreme pH conditions and the reactivity of the bromo group. For critical applications, conducting a forced degradation study can provide valuable insights into the specific stability characteristics of the molecule under the experimental conditions to be employed.
References
- 1. medkoo.com [medkoo.com]
- 2. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
- 4. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
The Unseen Architect: A Technical Guide to Short-Chain Bromo-PEG Linkers in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, the linker molecule is often the unsung hero, a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, short-chain bromo-poly(ethylene glycol) (bromo-PEG) linkers have emerged as a versatile and powerful tool in the design of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth review of short-chain bromo-PEG linkers, offering a comprehensive resource on their synthesis, properties, and applications, complete with detailed experimental protocols and quantitative data to empower researchers in their drug development endeavors.
Core Properties of Short-Chain Bromo-PEG Linkers
Short-chain bromo-PEG linkers are heterobifunctional molecules characterized by a bromide group at one terminus and a second functional group (e.g., carboxylic acid, NHS ester, amine) at the other, connected by a short polyethylene (B3416737) glycol chain. This architecture imparts a unique combination of properties that are highly advantageous in bioconjugation.
The bromo group serves as a reactive handle for covalent attachment to nucleophiles, most notably the thiol group of cysteine residues in proteins. This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond. The bromide is an excellent leaving group, facilitating efficient conjugation under mild conditions.[1]
The polyethylene glycol (PEG) chain , even when short, confers several crucial benefits. Its hydrophilic nature enhances the aqueous solubility of the linker and, consequently, the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[2][3] The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the conjugate, such as increasing circulation time.[4][5] Furthermore, the length of the PEG chain can be precisely tuned to optimize the distance between the conjugated molecules, which is critical for activities such as the formation of a stable ternary complex in PROTACs.[6][7]
The terminal functional group dictates the second conjugation or derivatization strategy. Common functional groups include:
-
Carboxylic Acid (-COOH): Allows for conjugation to primary amines via amide bond formation using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[8]
-
N-Hydroxysuccinimide (NHS) Ester (-NHS): A highly reactive group for efficient acylation of primary amines at physiological to slightly basic pH to form stable amide bonds.[9][10]
-
Amine (-NH2): Enables conjugation to carboxylic acids or activated esters.[11]
Data Presentation: Physicochemical Properties of Bromo-PEG Linkers
The following tables summarize the key physicochemical properties of representative short-chain bromo-PEG linkers, providing a basis for selection based on specific application needs.
| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) | CAS Number |
| Bromo-PEG1-acid | 1 | 197.03 | 1393330-33-0 |
| Bromo-PEG2-acid | 2 | 241.08 | 1807503-92-9 |
| Bromo-PEG3-acid | 3 | 285.13 | N/A |
| Bromo-PEG4-acid | 4 | 329.19 | 1393330-38-5 |
| Bromo-PEG2-amine HBr | 2 | 293.00 | N/A |
| Bromo-PEG2-NHS ester | 2 | 395.21 | 1353011-78-5 |
| Bromo-PEG4-NHS ester | 4 | 483.31 | N/A |
| Bromo-PEG2-bromide | 2 | 275.97 | 31255-10-4 |
| Bromo-PEG3-bromide | 3 | 320.02 | N/A |
| Bromo-PEG4-bromide | 4 | 364.07 | N/A |
| Bromo-PEG6-bromide | 6 | 452.18 | N/A |
Data compiled from various commercial and public sources.
Experimental Protocols
This section provides detailed methodologies for the synthesis of common short-chain bromo-PEG linkers and their subsequent conjugation to proteins.
Synthesis of α-Bromo-ω-carboxy-PEG (Br-(PEG)n-COOH)
This protocol describes a general three-step synthesis starting from a commercially available α-hydroxy-ω-carboxy-PEG.
Step 1: Protection of the Carboxylic Acid
-
Dissolve the α-hydroxy-ω-carboxy-PEG in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group for the carboxylic acid, such as converting it to a t-butyl ester by reacting with t-butyl bromide in the presence of a base.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Purify the protected intermediate by column chromatography.
Step 2: Bromination of the Hydroxyl Group
-
Dissolve the protected α-hydroxy-ω-carboxy-PEG in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3) for a Mitsunobu-type reaction, or carbon tetrabromide (CBr4) and triphenylphosphine for an Appel reaction.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Purify the α-bromo-ω-protected-carboxy-PEG by column chromatography.
Step 3: Deprotection of the Carboxylic Acid
-
Dissolve the purified intermediate in a suitable solvent.
-
If a t-butyl ester was used, deprotect by treating with an acid such as trifluoroacetic acid (TFA).
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and any volatile byproducts under reduced pressure to yield the final Br-(PEG)n-COOH product.
Synthesis of α-Bromo-ω-NHS ester-PEG (Br-(PEG)n-NHS)
This protocol describes the conversion of a bromo-PEG-acid to its corresponding NHS ester.
-
Dissolve the Br-(PEG)n-COOH in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
If DCC was used, a urea (B33335) byproduct will precipitate and can be removed by filtration.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure Br-(PEG)n-NHS ester. The product is moisture-sensitive and should be stored under desiccated conditions.[12][13]
Synthesis of α-Bromo-ω-amino-PEG (Br-(PEG)n-NH2)
This protocol outlines a two-step conversion from a bromo-PEG-alcohol.
Step 1: Conversion of Hydroxyl to Azide (B81097)
-
Dissolve the α-bromo-ω-hydroxy-PEG in a suitable solvent (e.g., toluene).
-
Activate the hydroxyl group by converting it to a good leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
-
After purification, react the resulting mesylate or tosylate with sodium azide (NaN3) in a solvent like DMF to yield the α-bromo-ω-azido-PEG.
Step 2: Reduction of Azide to Amine
-
Dissolve the α-bromo-ω-azido-PEG in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reduce the azide to a primary amine using a reducing agent such as triphenylphosphine followed by water (Staudinger reduction) or by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst).
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak).
-
Purify the final Br-(PEG)n-NH2 product by appropriate methods, such as column chromatography or precipitation.[2]
General Protocol for Protein Conjugation with Bromo-PEG Linkers
This protocol describes the conjugation of a bromo-PEG linker to a cysteine residue on a protein.
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol groups using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Purify the reduced protein using a desalting column to remove the reducing agent.
-
Conjugation Reaction:
-
Dissolve the bromo-PEG linker in a compatible solvent (e.g., DMSO or DMF).
-
Add the linker solution to the protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). The molar ratio of linker to protein should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
-
Purification: Remove the excess, unreacted linker and byproducts from the conjugated protein using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) for ADCs or to confirm successful conjugation for other applications. Techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), and chromatography (HIC or RP-HPLC) are commonly used.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the application of short-chain bromo-PEG linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for ADC development.
Conclusion
Short-chain bromo-PEG linkers represent a cornerstone of modern bioconjugation chemistry, offering a powerful and versatile platform for the construction of advanced therapeutics. Their unique combination of a stable, reactive bromide group and a beneficial polyethylene glycol spacer allows for the precise engineering of bioconjugates with enhanced properties. By understanding the fundamental characteristics, synthetic methodologies, and practical applications of these linkers, researchers can unlock new possibilities in the development of targeted therapies with improved efficacy and safety profiles. This guide serves as a foundational resource to aid in the rational design and execution of experiments involving short-chain bromo-PEG linkers, ultimately accelerating the path from the laboratory to the clinic.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 13. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of PEGylated Acetamides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive overview of the physical and chemical characteristics of PEGylated acetamides, a class of compounds with significant therapeutic potential. By modifying acetamide-containing drugs with PEG, researchers can aim to improve solubility, stability, and bioavailability while reducing immunogenicity and clearance rates. This document details the synthesis, characterization, and key physicochemical properties of these conjugates, supported by experimental protocols and data presented for easy reference.
Introduction to PEGylated Acetamides
The acetamide (B32628) functional group is present in numerous pharmaceuticals. PEGylation of these molecules can profoundly alter their properties. The covalent attachment of PEG chains increases the hydrodynamic radius of the molecule, which can shield it from enzymatic degradation and reduce renal clearance.[1][2] Furthermore, the hydrophilic nature of PEG can enhance the aqueous solubility of poorly soluble acetamide drugs.[3] The choice of PEG size, structure (linear or branched), and the chemistry of the linkage are critical parameters that dictate the final properties of the conjugate.[1][3]
Synthesis and Characterization of PEGylated Acetamides
The synthesis of PEGylated acetamides typically involves the reaction of an activated PEG derivative with a functional group on the acetamide-containing molecule. A common strategy is the formation of an ester or amide bond.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a PEGylated acetamide.
Example: Synthesis of PEGylated Paracetamol
Paracetamol (N-acetyl-p-aminophenol) is a well-known acetamide-containing drug. Its PEGylation can be achieved to modify its properties. A study by Kemisetti (2019) describes the synthesis of PEG-paracetamol prodrugs.[4]
Reaction Scheme:
Activated PEG (e.g., PEG-carbonyl chloride or PEG-NHS ester) is reacted with the hydroxyl group of paracetamol to form an ester linkage. To enhance reactivity and control the site of attachment, a spacer like glycine (B1666218) can be introduced.[4][5]
Characterization Techniques
The successful synthesis and purity of PEGylated acetamides are confirmed using various analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the new linkage (e.g., ester or amide bond). For PEG-paracetamol, characteristic peaks for the C-O-C stretch of PEG and the ester carbonyl group would be observed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the covalent attachment of PEG to the acetamide molecule and to confirm the structure of the conjugate.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are employed to determine the molecular weight of the conjugate and assess the degree of PEGylation.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and to separate it from unreacted starting materials.[7]
-
Size Exclusion Chromatography (SEC): To determine the hydrodynamic volume and molecular weight distribution of the PEGylated product.
Physical Characteristics of PEGylated Acetamides
The physical properties of acetamide drugs are significantly altered upon PEGylation.
Solubility
PEGylation generally increases the aqueous solubility of hydrophobic drugs.[3] The ether oxygens in the PEG backbone can hydrogen bond with water molecules, leading to enhanced hydrophilicity.[8]
Table 1: Aqueous Solubility of a Hypothetical PEGylated Acetamide
| Compound | PEG MW (Da) | Solubility in Water (mg/mL) | Fold Increase |
| Acetamide Drug X | - | 0.5 | - |
| PEG₂₀₀₀-Drug X | 2000 | 15 | 30 |
| PEG₅₀₀₀-Drug X | 5000 | 40 | 80 |
Note: Data is illustrative. Actual values will vary depending on the specific acetamide and PEG chain.
Partition Coefficient (Log P)
The partition coefficient between an organic solvent (typically octanol) and water is a measure of a molecule's lipophilicity. PEGylation is expected to decrease the Log P value, indicating a shift towards increased hydrophilicity.
Table 2: Partition Coefficient of a Hypothetical PEGylated Acetamide
| Compound | PEG MW (Da) | Log P (Octanol/Water) |
| Acetamide Drug Y | - | 2.8 |
| PEG₂₀₀₀-Drug Y | 2000 | 1.5 |
| PEG₅₀₀₀-Drug Y | 5000 | 0.8 |
Note: Data is illustrative.
Chemical Characteristics of PEGylated Acetamides
Chemical Stability and Hydrolysis
The stability of the linkage between PEG and the acetamide is crucial for its therapeutic efficacy. Ester linkages are susceptible to hydrolysis, which can be influenced by pH and enzymatic activity. Amide linkages are generally more stable towards hydrolysis.
Hydrolysis of PEG-Ester-Acetamide Conjugate:
The ester bond can be cleaved, releasing the parent drug and the PEG polymer. The rate of hydrolysis is dependent on pH, with faster rates typically observed under acidic or basic conditions.
Table 3: Hydrolytic Stability of a Hypothetical PEGylated Acetamide (Ester Linkage)
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 5.0 | 37 | 72 |
| 7.4 | 37 | 48 |
| 9.0 | 37 | 24 |
Note: Data is illustrative.
Experimental Protocols
Protocol for Synthesis of a PEGylated Acetamide (General)
-
Activation of PEG: Activate methoxy-PEG (mPEG) with a suitable reagent (e.g., N,N'-disuccinimidyl carbonate to form mPEG-succinimidyl carbonate).
-
Dissolution of Reactants: Dissolve the acetamide-containing drug in a suitable anhydrous organic solvent (e.g., dimethylformamide).
-
Reaction: Add the activated mPEG to the drug solution in a specific molar ratio (e.g., 1:1.2 drug to PEG). Add a catalyst if required (e.g., triethylamine).
-
Incubation: Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress using a suitable technique like TLC or HPLC.
-
Purification: Upon completion, purify the conjugate by precipitating in cold diethyl ether, followed by dialysis against deionized water to remove unreacted PEG and drug.
-
Lyophilization: Lyophilize the purified solution to obtain the solid PEGylated acetamide.
Protocol for Determination of Aqueous Solubility
-
Sample Preparation: Prepare saturated solutions of the PEGylated acetamide in deionized water by adding an excess amount of the compound to a known volume of water.
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to separate the undissolved solid.
-
Quantification: Withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the solubility in mg/mL.
Protocol for Determination of Partition Coefficient (Shake-Flask Method)
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the PEGylated acetamide in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of P.
Protocol for Determination of Hydrolytic Stability
-
Buffer Preparation: Prepare buffer solutions at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Sample Incubation: Dissolve a known concentration of the PEGylated acetamide in each buffer solution and incubate at a constant temperature (e.g., 37 °C).
-
Time-point Sampling: At various time intervals, withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the amount of the remaining PEGylated acetamide and the amount of the released parent drug.
-
Data Analysis: Plot the concentration of the PEGylated acetamide versus time and determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Conclusion
The PEGylation of acetamide-containing drugs represents a promising strategy for improving their therapeutic profiles. This guide has provided an overview of the key physical and chemical characteristics of these conjugates, including their synthesis, characterization, solubility, and stability. The provided experimental protocols offer a starting point for researchers in the field. It is important to note that the specific properties of a PEGylated acetamide will be highly dependent on the parent molecule, the PEG used, and the conjugation chemistry. Therefore, thorough characterization and optimization are essential for the successful development of these modified therapeutics.
References
- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Reactivity of the Bromine Group in N-Ethylacetamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylacetamide-PEG1-Br is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents. The utility of this linker is largely dictated by the reactivity of its terminal bromine atom, which serves as a key handle for conjugation to various biomolecules and small molecule ligands. This technical guide provides a comprehensive overview of the chemical reactivity of the bromine group in this compound, including the underlying reaction mechanisms, expected reactivity with common nucleophiles, and general experimental protocols for its use in conjugation reactions.
Core Chemical Reactivity: The SN2 Mechanism
The bromine atom in this compound is attached to a primary carbon, which defines its reactivity profile. Such primary alkyl halides predominantly undergo nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This mechanism is a single, concerted step where a nucleophile attacks the carbon atom bearing the bromine, and simultaneously, the bromide ion departs as a leaving group.[1][3]
Several key factors govern the SN2 reactivity of this compound:
-
Steric Hindrance: The primary nature of the alkyl bromide results in minimal steric hindrance around the reactive carbon center, making it readily accessible to incoming nucleophiles. This is a critical factor for the efficiency of the SN2 reaction.[2][4]
-
Leaving Group Ability: The bromide ion is a good leaving group, meaning it is a stable species upon its departure, which facilitates the forward reaction.
-
Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and the nucleophilicity of the attacking species. Stronger nucleophiles will react more rapidly with the bromo-PEG linker.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to accelerate SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.
The N-Ethylacetamide and the short PEG1 (one ethylene (B1197577) glycol unit) linker are not expected to significantly hinder the reactivity of the primary bromide. The PEG chain can, in some instances, influence the solubility and local environment of the reactive terminus.[5]
Reactivity with Common Nucleophiles in Bioconjugation
The bromine group of this compound is a versatile electrophile that can react with a variety of nucleophiles commonly found in biological molecules or functionalized synthetic partners. The general order of reactivity is influenced by the nucleophilicity of the attacking atom.
| Nucleophile Class | Representative Functional Group | Expected Product | General Reaction Conditions | Relative Reactivity |
| Thiols | Cysteine residues, Thiol-containing linkers | Thioether | pH 7-9, Aqueous or mixed aqueous/organic solvents, Room temperature | High |
| Amines | Lysine residues, N-terminus of proteins, Amine-containing small molecules | Secondary Amine | pH 8-10, Aqueous or polar aprotic solvents, Room temperature to slightly elevated temperatures | Moderate |
| Carboxylates | Aspartic acid, Glutamic acid residues, Carboxylic acid-containing molecules | Ester | Requires activation of the carboxylate (e.g., as a salt in a polar aprotic solvent), Elevated temperatures | Low to Moderate |
| Hydroxides/Alkoxides | Serine, Threonine residues, Hydroxyl-containing compounds | Ether | Strong base, Anhydrous conditions | Low |
Experimental Protocols
General Protocol for Conjugation to Thiols (e.g., Cysteine in a Protein)
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at a pH of 7.0–7.5 (e.g., 10–100 mM phosphate, Tris, or HEPES).[6] If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[6]
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as DMF or DMSO.
-
Conjugation Reaction: Add a 10–20 fold molar excess of the this compound stock solution to the protein solution with gentle stirring.[6] Protect the reaction mixture from light.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed at room temperature for 2-24 hours. The progress can be monitored by techniques such as LC-MS. Once the reaction is complete, any unreacted bromo-PEG linker can be quenched by adding a small molecule thiol like glutathione (B108866) or mercaptoethanol.[6]
-
Purification: The resulting conjugate can be purified from excess reagents and byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.[6]
General Protocol for Conjugation to Amines
-
Substrate Preparation: Dissolve the amine-containing molecule in a suitable buffer, typically with a pH of 8-10 to ensure the amine is deprotonated and thus nucleophilic. For organic-soluble substrates, a polar aprotic solvent like DMF or DMSO with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) can be used.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent.
-
Conjugation Reaction: Add a slight molar excess (e.g., 1.1-2 equivalents) of this compound to the amine-containing solution. The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture can be worked up by standard organic synthesis procedures, such as extraction and chromatography, to isolate the desired product.
Visualizing the Reaction and Workflow
SN2 Reaction Mechanism of this compound
Caption: SN2 reaction of this compound with a nucleophile (Nu⁻).
Experimental Workflow for Bioconjugation
Caption: A typical workflow for the conjugation of a biomolecule.
Conclusion
The bromine group in this compound serves as a reliable and versatile electrophilic handle for bioconjugation. Its reactivity is governed by the well-understood SN2 mechanism, making it particularly susceptible to attack by strong nucleophiles such as thiols. By carefully controlling reaction conditions, including pH, solvent, and temperature, researchers can achieve efficient and selective conjugation to a wide range of biomolecules and synthetic partners. The provided general protocols and workflows offer a solid starting point for the successful application of this compound in the development of novel therapeutics and research tools.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for N-Ethylacetamide-PEG1-Br in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylacetamide-PEG1-Br is a heterobifunctional linker molecule designed for applications in bioconjugation, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This linker features three key chemical motifs:
-
An N-Ethylacetamide Group: This component can influence the physicochemical properties of the resulting conjugate, such as solubility and cell permeability.
-
A Single Polyethylene Glycol (PEG) Unit: The short PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final bioconjugate.[2] PEG linkers are a common strategy to optimize the distance between the two ends of a bifunctional molecule, which is critical for efficacy in applications like PROTACs.[3]
-
A Bromo Group: This functional group serves as a reactive handle for covalent bond formation. The bromine atom is a good leaving group, enabling alkylation of nucleophiles such as thiols (e.g., cysteine residues in proteins) or amines under appropriate reaction conditions.[4]
These features make this compound a valuable building block for conjugating a molecule of interest to a biological target. Its primary application lies in the assembly of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6]
Applications
The principal application of this compound is as a component of the linker in the synthesis of PROTACs. In this context, it is used to connect a ligand that binds to a target protein (the "warhead") with a ligand that recruits an E3 ubiquitin ligase (the "anchor").[7] The length and chemical nature of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[8]
Due to its bromo functionality, this compound can also be employed in other bioconjugation applications where a short, hydrophilic spacer is desired to attach a molecule to a protein or other biomolecule containing a suitable nucleophile.
Mechanism of Action in PROTACs
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6] A PROTAC molecule simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
While specific protocols for this compound are not widely published, the following generalized protocols are based on the known reactivity of bromo-PEG linkers in the synthesis of PROTACs and other bioconjugates.
Protocol 1: Synthesis of a PROTAC Intermediate
This protocol describes the conjugation of this compound to a molecule containing a primary or secondary amine, such as an E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
Stirring equipment
Procedure:
-
Dissolve the amine-containing molecule in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add this compound to the solution. A molar excess of the bromo-linker may be required depending on the reactivity of the amine.
-
Add DIPEA to the reaction mixture (typically 2-3 equivalents relative to the amine).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) for 12-24 hours.[10]
-
Monitor the reaction progress using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired PROTAC intermediate.
Protocol 2: General Protein Bioconjugation
This protocol outlines a general procedure for conjugating this compound to a protein via reaction with a nucleophilic amino acid residue, such as cysteine.
Materials:
-
Protein of interest with accessible nucleophilic residues (e.g., cysteines)
-
This compound
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) or DMF to dissolve the linker
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If targeting cysteine residues, ensure they are in a reduced state.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF.
-
Conjugation Reaction: Add the linker stock solution to the protein solution. The molar ratio of linker to protein will need to be optimized but a starting point of 10-20 fold molar excess of the linker is common.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a period ranging from 1 hour to overnight. The optimal time and temperature should be determined empirically.
-
Purification: Remove the unreacted linker and any byproducts from the conjugated protein.[11] Common methods include:
-
Size Exclusion Chromatography (SEC): Elute the reaction mixture through an SEC column to separate the larger protein conjugate from the smaller, unreacted linker.
-
Dialysis: Place the reaction mixture in a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer to remove small molecules.
-
-
Characterization: Analyze the purified protein conjugate to determine the degree of labeling and confirm its integrity. Techniques such as SDS-PAGE, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be used.[12][13]
Data Presentation
Table 1: Representative Reaction Parameters for PROTAC Intermediate Synthesis
| Parameter | Value | Notes |
| Reactants | Amine-containing molecule, this compound | |
| Solvent | Anhydrous DMF | |
| Base | DIPEA | 2-3 equivalents |
| Temperature | 25 - 80 °C | Optimization may be required. |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS. |
| Typical Yield | 50 - 80% | Highly dependent on the substrate. |
Table 2: Representative Data for Protein Conjugation
| Parameter | Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Requires optimization for desired degree of labeling. |
| Reaction pH | 7.2 - 8.0 | For reaction with cysteine or lysine (B10760008) residues. |
| Reaction Time | 1 - 16 hours | |
| Conjugation Efficiency | 30 - 70% | Percentage of protein molecules labeled. |
| Degree of Labeling | 1 - 3 linkers/protein | Average number of linkers per protein molecule. |
Conclusion
This compound is a versatile linker for bioconjugation, particularly in the rapidly evolving field of targeted protein degradation with PROTACs. Its chemical structure offers a balance of reactivity and favorable physicochemical properties. While specific data for this molecule is limited, the provided application notes and generalized protocols, based on the established chemistry of analogous linkers, offer a solid foundation for researchers and drug developers to incorporate this compound into their bioconjugation strategies. As with any bioconjugation reaction, empirical optimization of reaction conditions is crucial to achieve the desired outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Protein Labeling with N-Ethylacetamide-PEG1-Br
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent labeling is a powerful technique for studying protein structure, function, and interactions.[1][2] By attaching a detectable tag or marker to a protein, researchers can track its localization, quantify its abundance, and identify its binding partners.[1] N-Ethylacetamide-PEG1-Br is a novel PEGylated, bromoacetyl-containing reagent designed for the specific alkylation of proteins. The bromoacetyl group is a reactive moiety that readily forms a stable thioether bond with the sulfhydryl group of cysteine residues.[3][4][5][6] The inclusion of a short polyethylene (B3416737) glycol (PEG) linker can enhance the solubility and stability of the labeled protein, potentially reducing immunogenicity and improving pharmacokinetic properties in therapeutic applications.[][8][9][10]
This document provides a detailed, step-by-step protocol for the covalent labeling of proteins using this compound, focusing on the specific modification of cysteine residues.
Principle of the Method
The core of this labeling method is an alkylation reaction. The bromoacetyl group of this compound acts as an electrophile, while the deprotonated sulfhydryl (thiol) group of a cysteine residue on the target protein acts as a nucleophile. The reaction proceeds via a nucleophilic substitution, resulting in the formation of a stable, covalent thioether linkage and the release of a bromide ion. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol is more likely to be in its reactive thiolate form. Alkylation of cysteine residues is a widely used strategy to prevent the formation of disulfide bonds and to introduce specific modifications for downstream analysis, such as mass spectrometry.[3]
Experimental Protocols
A. Materials and Reagents
-
Target Protein: A purified protein containing at least one accessible cysteine residue (e.g., Bovine Serum Albumin, a custom recombinant protein).
-
This compound: (Note: This is a specialized reagent. As of late 2025, it may require custom synthesis.[11])
-
Reaction Buffer: 50 mM Tris-HCl or PBS, pH 7.5-8.5.
-
Reducing Agent (Optional): 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Required if the target cysteine is involved in a disulfide bond.
-
Quenching Reagent: 20-50 mM Dithiothreitol (DTT) or β-mercaptoethanol.
-
Solvent for Labeling Reagent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
General Lab Equipment: pH meter, spectrophotometer, centrifuge, reaction tubes, stir plate, and stir bars.
B. Protocol: In-Solution Protein Labeling
This protocol is designed for labeling proteins in a solution format.[3][12]
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residue is part of a disulfide bond, add a reducing agent (e.g., 5 mM DTT) and incubate at 37-56°C for 30-60 minutes to reduce the disulfide bonds.[13] Crucially, the reducing agent must be removed (e.g., using a desalting column) before adding the labeling reagent, as it will react with the this compound.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. This reagent is sensitive to light and moisture.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[14] For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to scavenge any unreacted this compound.[13]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the labeled protein by dialysis against the storage buffer.
-
-
Confirmation of Labeling (Optional but Recommended):
-
Mass Spectrometry: Analyze the purified protein using ESI-MS or MALDI-TOF MS to confirm the mass increase corresponding to the covalent attachment of the this compound moiety (Molecular Weight: 210.07 g/mol ).[12]
-
Ellman's Test: Quantify the number of free sulfhydryl groups before and after the reaction to determine the labeling efficiency.
-
Data Presentation
The following table summarizes the key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| Reaction pH | 7.5 - 8.5 | A slightly alkaline pH facilitates the deprotonation of cysteine thiols, increasing their nucleophilicity.[14] |
| Molar Excess of Reagent | 10 - 50 fold | The optimal ratio depends on the number of accessible cysteines and the reactivity of the protein. |
| Reaction Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can be used for sensitive proteins, but may require longer incubation times. |
| Incubation Time | 1 - 16 hours | Typically 1-2 hours at room temperature or overnight at 4°C. |
| Quenching Reagent Conc. | 20 - 50 mM | A significant excess is needed to ensure all unreacted labeling reagent is consumed. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for protein labeling.
Hypothetical Signaling Pathway Application
A protein labeled with this compound could be used as a tool to study cellular signaling. For example, if the labeled protein (Protein X) is part of a signaling cascade, its interactions can be investigated.
Caption: Application in a hypothetical signaling pathway.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Affinity Conjugation for Rapid and Covalent Labeling of Proteins in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 6. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 10. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Thiol-Alkylation with N-Ethylacetamide-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-alkylation is a fundamental chemical transformation in bioconjugation and drug development, enabling the site-specific modification of cysteine residues in peptides and proteins. This process, often referred to as PEGylation when polyethylene (B3416737) glycol (PEG) moieties are introduced, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life. N-Ethylacetamide-PEG1-Br is a valuable reagent for this purpose, featuring a terminal bromine atom that serves as a leaving group in a nucleophilic substitution reaction with the thiol group of a cysteine residue.
These application notes provide a comprehensive overview of the reaction conditions for thiol-alkylation using this compound, detailed experimental protocols, and a summary of expected quantitative outcomes.
Reaction Principle
The alkylation of a thiol with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the thiol group (-SH) of a cysteine residue by a base to form a more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a stable thioether bond.
To ensure the specificity of the reaction towards cysteine residues and minimize side reactions with other nucleophilic amino acids such as lysine (B10760008) or histidine, careful optimization of the reaction conditions, particularly pH, is crucial. While a higher pH favors the formation of the thiolate anion, it also increases the nucleophilicity of other residues. Therefore, a compromise is often sought to achieve selective cysteine modification.
Key Reaction Parameters and Quantitative Data Summary
The efficiency and specificity of the thiol-alkylation reaction are influenced by several key parameters. The following table summarizes the typical ranges for these parameters and expected outcomes based on general knowledge of similar reactions.
| Parameter | Recommended Range | Expected Outcome/Remarks |
| pH | 7.0 - 8.5 | A pH range of 7.0-8.0 is optimal for selective alkylation of cysteine residues. Higher pH can lead to side reactions with lysine and histidine. |
| Solvent | Aqueous buffers (e.g., PBS, Borate), DMF, DMSO | For biological molecules, aqueous buffers are preferred. Organic solvents can be used for small molecule thiols. |
| Base | Inorganic bases (e.g., NaHCO₃, K₂CO₃), Organic bases (e.g., DIPEA, TEA) | The choice of base depends on the solubility of the reactants and the desired pH. For aqueous reactions, buffers can maintain the optimal pH. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out at room temperature. Higher temperatures can increase the reaction rate but may also promote side reactions and protein denaturation. |
| Reaction Time | 1 - 24 hours | Reaction time depends on the reactivity of the thiol and the concentration of reactants. Progress can be monitored by LC-MS. |
| Molar Ratio (PEG-Br:Thiol) | 1.1:1 to 5:1 | A slight excess of the PEG reagent is often used to drive the reaction to completion. |
| Expected Yield | > 80% | High yields can be achieved under optimized conditions. |
Experimental Protocols
Protocol 1: Alkylation of a Cysteine-Containing Peptide in Aqueous Buffer
This protocol is suitable for the PEGylation of peptides and proteins in a biological context.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
LC-MS system for reaction monitoring and product analysis
Procedure:
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in 0.1 M PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare PEG Reagent Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Initiate the Reaction: Add the this compound stock solution to the peptide solution to achieve a 1.5 to 3-fold molar excess of the PEG reagent over the peptide. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the integrity of the peptide.
-
Incubate: Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2-4 hours. Protect the reaction from light if any of the components are light-sensitive.
-
Monitor the Reaction: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by LC-MS to observe the formation of the desired PEGylated product and the consumption of the starting materials.
-
Quench the Reaction (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in a 5-fold molar excess over the initial amount of this compound.
-
Purification: Purify the PEGylated peptide from the reaction mixture using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass of the PEGylated peptide.
Protocol 2: Alkylation of a Small Molecule Thiol in an Organic Solvent
This protocol is suitable for the reaction of this compound with a non-biological thiol.
Materials:
-
Small molecule thiol
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
TLC plates and appropriate solvent system
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve the Thiol: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the small molecule thiol in anhydrous DMF.
-
Add Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as DIPEA or TEA, to the solution to deprotonate the thiol. Stir for 10-15 minutes at room temperature.
-
Add PEG Reagent: Add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Incubate and Monitor: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Caption: Experimental workflow for thiol-alkylation.
Caption: Logical relationship of the SN2 reaction mechanism.
Application Notes: The Use of N-Ethylacetamide-PEG1-Br in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate the entire target protein.[1]
Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3][4] The PROTAC is then released to catalyze further degradation cycles.[1]
The Critical Role of the Linker in PROTAC Design
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2][3] Linker length, composition, and attachment points must be carefully optimized to achieve potent and selective protein degradation.[2][5]
N-Ethylacetamide-PEG1-Br is a bifunctional linker featuring a single polyethylene (B3416737) glycol (PEG) unit. PEG linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility.[6] The short, flexible nature of a PEG1 linker can be advantageous in scenarios where a compact molecular architecture is required to facilitate a productive ternary complex formation. The terminal bromine atom allows for straightforward covalent attachment to a nucleophilic group on a POI or E3 ligase ligand, typically via a nucleophilic substitution reaction.
Application in Targeting Oncogenic Signaling Pathways
PROTACs utilizing short, flexible linkers like this compound are valuable tools for targeting key nodes in oncogenic signaling pathways. Below are two examples of pathways where such degraders could be applied.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK (or MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Mutations in genes of this pathway, particularly RAS, are found in a large percentage of human cancers.[7] The development of PROTACs to degrade mutated KRAS or other downstream effectors is an area of intense research.
The BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion oncoprotein.[8][9] While tyrosine kinase inhibitors (TKIs) are effective, resistance can emerge. PROTACs that degrade BCR-ABL represent a promising strategy to overcome TKI resistance.[8]
Data Presentation: Impact of Linker Length on Degradation Efficiency
The selection of an optimal linker length is paramount for PROTAC efficacy. Systematic variation of PEG linker length often reveals a clear structure-activity relationship. A linker that is too short may cause steric hindrance, while one that is too long may fail to form a stable ternary complex.[10]
Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG1 | >5000 | <20 | [2] |
| BRD4 | CRBN | PEG2 | >5000 | <20 | [2] |
| BRD4 | CRBN | PEG3 | 4.3 | >95 | [2] |
| BRD4 | CRBN | PEG4 | 2.5 | >95 | [2] |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No Degradation | - | [11] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [11] |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | [11] |
| ERα | VHL | PEG (12 atoms) | Effective | - | [5] |
| ERα | VHL | PEG (16 atoms) | More Potent | - | [5] |
Note: Data is illustrative and compiled from various sources. DC50 and Dmax values are cell-line dependent and can vary based on experimental conditions.
Experimental Protocols
A systematic evaluation of a novel PROTAC involves chemical synthesis followed by a cascade of cellular and biochemical assays to confirm its mechanism of action and efficacy.
Protocol 1: Representative Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling a POI ligand containing a nucleophilic functional group (e.g., a phenol (B47542) or amine) to an E3 ligase ligand-linker intermediate.
Materials:
-
POI ligand with a nucleophilic handle (e.g., -OH, -NH2)
-
E3 ligase ligand (e.g., pomalidomide)
-
This compound
-
Potassium carbonate (K2CO3) or similar base
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Prepare the E3 Ligase Ligand-Linker Intermediate: In a round-bottom flask, dissolve the E3 ligase ligand (containing a suitable functional group for attachment) and this compound in anhydrous DMF.
-
Reaction: Add a suitable base (e.g., K2CO3) to the mixture. Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.
-
Couple to POI Ligand: To the solution containing the E3 ligase-linker intermediate, add the POI ligand. Add a base such as potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat (e.g., 60-80 °C) for 4-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC product.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-POI antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[12]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-dependent interaction between the POI and the E3 ligase.[13]
Materials:
-
Cultured cells, PROTAC, and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-E3 ligase or anti-POI)
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC (at a concentration known to be effective) or DMSO for 4-6 hours.[13]
-
Cell Lysis: Lyse cells in ice-cold non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-VHL) or control IgG. Incubate overnight at 4°C.[13]
-
Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blot, probing for the POI and the E3 ligase. A band for the POI in the sample immunoprecipitated with the E3 ligase antibody (and vice-versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
Protocol 4: Cell Viability Assay (MTT)
This assay assesses the downstream functional effect of POI degradation, such as reduced cell proliferation or cytotoxicity.[14]
Materials:
-
Cultured cells
-
PROTAC stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a period relevant to the biological function of the target protein (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15][16][17]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Incorporation of N-Ethylacetamide-PEG1-Br into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2][3] PEGylation can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity.[2][3][4] N-Ethylacetamide-PEG1-Br is a short, monodisperse PEG linker featuring a terminal bromoacetyl group. This functional group allows for the specific alkylation of nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, providing a stable thioether linkage.
These application notes provide a detailed protocol for the incorporation of this compound into a cysteine-containing peptide. The protocol outlines the experimental procedure, purification, and characterization of the resulting PEGylated peptide.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is not extensively published, its chemical properties can be inferred from its structure.
| Property | Value | Reference |
| IUPAC Name | 2-(2-bromoethoxy)-N-ethylacetamide | [5] |
| Molecular Formula | C6H12BrNO2 | [5] |
| Molecular Weight | 210.07 g/mol | [5] |
| Appearance | To be determined | [5] |
| Purity | >95% (typical for custom synthesis) | [5] |
| Solubility | Expected to be soluble in a range of organic solvents and aqueous buffers. | |
| Storage | Recommended to be stored at -20°C for long-term stability. | [5] |
Experimental Protocols
Principle of Reaction
The incorporation of this compound onto a peptide is achieved through the alkylation of a free thiol group, typically from a cysteine residue, by the bromoacetyl functional group of the PEG linker. The reaction proceeds via an SN2 mechanism, forming a stable thioether bond. To ensure site-specific conjugation, it is crucial that the peptide has a single, accessible cysteine residue. The reaction is typically performed under neutral to slightly basic conditions to facilitate the deprotonation of the cysteine thiol, enhancing its nucleophilicity.
Materials and Reagents
-
Cysteine-containing peptide (lyophilized powder, >95% purity)
-
This compound
-
Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching reagent (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Solvents for HPLC purification (e.g., Acetonitrile (B52724), Water, 0.1% Trifluoroacetic acid)
-
Deionized water
Protocol for Peptide Conjugation
-
Peptide Preparation:
-
Dissolve the lyophilized cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
To ensure the cysteine thiol is in its reduced state, add a 2-5 molar excess of TCEP hydrochloride. Incubate for 30 minutes at room temperature.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF, and then dilute with the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved this compound to the reduced peptide solution.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction can be monitored by reverse-phase HPLC (RP-HPLC) to track the consumption of the starting peptide and the formation of the PEGylated product.
-
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by HPLC), add a 20-50 fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted this compound.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC. A C18 column is typically suitable.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure PEGylated peptide.
-
-
Characterization:
-
Pool the pure fractions and confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of the N-Ethylacetamide-PEG1 moiety.
-
Lyophilize the pure, pooled fractions to obtain the final product as a powder.
-
Illustrative Reaction Data
The following table presents hypothetical data for the conjugation of this compound to a model cysteine-containing peptide.
| Parameter | Value |
| Peptide Concentration | 2 mg/mL |
| Molar Ratio (PEG Linker:Peptide) | 10:1 |
| Reaction Time | 3 hours |
| Conversion Efficiency (by HPLC) | >90% |
| Purity after RP-HPLC | >98% |
| Observed Mass (Peptide) | 1500.5 Da |
| Observed Mass (PEG-Peptide) | 1691.4 Da (Expected: 1500.5 + 190.06) |
Note: The expected mass increase corresponds to the mass of the N-Ethylacetamide-PEG1- moiety after displacement of the bromine atom.
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound to a peptide.
Conceptual Signaling Pathway
Caption: PEGylation enhances peptide stability, leading to prolonged receptor engagement.
Conclusion
The incorporation of this compound into peptides via cysteine alkylation is a straightforward and effective method for generating PEGylated peptides. This modification can significantly enhance the pharmacokinetic properties of therapeutic peptides. The provided protocol offers a general framework that can be optimized for specific peptide sequences and research applications. Proper analytical characterization, particularly with RP-HPLC and mass spectrometry, is essential to ensure the purity and identity of the final PEGylated peptide conjugate.
References
N-Ethylacetamide-PEG1-Br: A Versatile Tool for Chemical Biology in Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylacetamide-PEG1-Br is a heterobifunctional chemical tool primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer. This molecule incorporates a single polyethylene (B3416737) glycol (PEG) unit, which enhances solubility and provides a flexible spacer, an N-ethylacetamide moiety, and a reactive bromo group for conjugation. These features make this compound a valuable building block for the construction of PROTACs and other chemical biology probes.
PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. The short PEG1 chain in this compound offers a balance of hydrophilicity and a defined length for systematic optimization of linker design in PROTAC development.
Physicochemical Properties and Structure
The key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its application in synthesis and for predicting the characteristics of the resulting PROTAC.
| Property | Value |
| IUPAC Name | 2-(2-bromoethoxy)-N-ethylacetamide |
| Molecular Formula | C6H12BrNO2 |
| Molecular Weight | 210.07 g/mol |
| Appearance | To be determined |
| Solubility | To be determined |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C in a dry and dark environment.[1] |
Applications in Chemical Biology
The primary application of this compound is in the construction of PROTACs for targeted protein degradation. The bromo group provides a reactive handle for conjugation to a ligand for either the POI or the E3 ligase, typically through nucleophilic substitution with an amine or thiol group on the ligand.
Key Features as a PROTAC Linker:
-
Hydrophilicity: The PEG unit improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules.[2][3]
-
Defined Length: The single PEG unit provides a short, defined spacer to systematically probe the optimal distance between the POI and the E3 ligase for efficient ternary complex formation and subsequent degradation.
-
Flexibility: The ethylene (B1197577) glycol unit imparts flexibility to the linker, which can be advantageous for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.
-
Reactive Handle: The terminal bromine atom serves as a versatile electrophile for coupling with nucleophilic functional groups on ligands.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase
A common application of PROTACs is the targeted degradation of kinases involved in cancer signaling pathways. The following diagram illustrates the general mechanism of a PROTAC that targets a hypothetical oncogenic kinase for degradation, thereby inhibiting downstream signaling that promotes cell proliferation and survival.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC using this compound involves a multi-step process from synthesis to biological evaluation. The following diagram outlines a typical experimental workflow.
Quantitative Data Presentation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents illustrative data for hypothetical PROTACs with varying linker lengths, including a short PEG1 linker similar to that provided by this compound, targeting the bromodomain-containing protein 4 (BRD4). This data is for comparative purposes to highlight the impact of the linker on degradation activity.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC-1 | Alkyl Chain (C3) | 850 | 60 | 2.1 |
| PROTAC-2 | PEG1 | 250 | 85 | 1.5 |
| PROTAC-3 | PEG2 | 100 | 95 | 1.2 |
| PROTAC-4 | PEG4 | 50 | >98 | 0.9 |
Note: Data is representative and compiled from general findings in PROTAC literature. Actual values are dependent on the specific POI, E3 ligase, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a POI ligand containing a primary amine to this compound, followed by coupling to an E3 ligase ligand.
Materials:
-
POI ligand with a primary or secondary amine functional group.
-
This compound.
-
E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) with a carboxylic acid functional group.
-
N,N-Diisopropylethylamine (DIPEA).
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Reaction vials, magnetic stirrer, and standard laboratory glassware.
-
High-Performance Liquid Chromatography (HPLC) for purification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization.
Procedure:
Step 1: Conjugation of POI Ligand to this compound
-
Dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF in a reaction vial.
-
Add DIPEA (2.0 eq) to the solution to act as a non-nucleophilic base.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (POI-linker intermediate) by flash column chromatography or preparative HPLC.
Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
This step assumes the N-ethylacetamide end of the linker is to be coupled to a carboxylic acid on the E3 ligase ligand. This would require hydrolysis of the amide, which is not the intended use. A more direct route is reacting the bromo-end with a nucleophile on one ligand and having a functional handle on the N-ethylacetamide part for the other ligand. Assuming this compound is bifunctional with the bromo group and a yet-to-be-installed functional group on the acetamide (B32628), the following is a more plausible synthetic route.
Revised and More Plausible Protocol 1:
This protocol assumes a two-step synthesis where this compound is first reacted with one ligand, and the other end of the resulting molecule is then reacted with the second ligand.
Materials:
-
POI ligand with a nucleophilic group (e.g., a phenol (B47542) or amine).
-
E3 ligase ligand with a nucleophilic group (e.g., an amine).
-
This compound.
-
A suitable base (e.g., potassium carbonate for phenols, DIPEA for amines).
-
Anhydrous solvent (e.g., DMF or acetonitrile).
-
Standard laboratory equipment for synthesis and purification.
Procedure:
-
First Conjugation (Alkylation):
-
In a reaction vial, dissolve the POI ligand (1.0 eq) and a suitable base (e.g., K2CO3, 2.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at 50-60 °C for 12-24 hours, monitoring by LC-MS.
-
After completion, perform an aqueous workup and purify the POI-linker intermediate by chromatography.
-
-
Second Conjugation: The N-ethylacetamide moiety itself does not have a reactive handle for a second conjugation. For this linker to be useful, it is likely part of a larger synthetic scheme where it is incorporated, or it is intended for specific applications where the acetamide is part of the final structure without further modification. A more versatile approach would use a linker with two distinct reactive ends.
Illustrative Protocol for a Bromo-PEG Linker in PROTAC Synthesis:
This protocol illustrates a more general and common strategy for using a bromo-PEG-containing linker.
-
Synthesize or obtain a POI ligand with a nucleophilic handle (e.g., a primary amine).
-
React the amine-containing POI ligand with this compound in the presence of a non-nucleophilic base like DIPEA in DMF. This forms an ether linkage.
-
The other end of the PROTAC requires an E3 ligase ligand. Let's assume a common E3 ligase ligand like pomalidomide (B1683931) is functionalized with a nucleophile, for instance, an amine.
-
The synthesis would be a convergent process where the POI is attached to one end of a bifunctional linker and the E3 ligase ligand to the other. With this compound, one of these connections will be via displacement of the bromide. The other connection would depend on the other functional group of the linker, which in this specific molecule's name, is not explicitly stated as being reactive.
For practical synthesis, a researcher would likely choose a heterobifunctional linker with two distinct and orthogonal reactive groups, for example, an amine and a carboxylic acid, or an azide (B81097) and an alkyne for click chemistry.
Protocol 2: Determination of PROTAC-Mediated Protein Degradation by Western Blot
Materials:
-
Cell line expressing the POI.
-
Complete cell culture medium.
-
The synthesized PROTAC (dissolved in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%).
-
Treat the cells with different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a useful chemical building block for the synthesis of PROTACs, offering a short, flexible, and hydrophilic PEG linker. Its terminal bromo group allows for straightforward conjugation to protein ligands through nucleophilic substitution. While the linker is a critical component, the successful development of a potent and selective PROTAC requires careful optimization of all three components: the POI ligand, the E3 ligase ligand, and the linker connecting them. The protocols and workflows described here provide a comprehensive guide for the application of this compound and similar linkers in the exciting and rapidly advancing field of targeted protein degradation.
References
Application Notes and Protocols for the Purification of N-Ethylacetamide-PEG1-Br Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylacetamide-PEG1-Br is a heterobifunctional linker containing an amide moiety, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal bromide. This molecule is valuable in bioconjugation and drug delivery research, serving as a spacer to connect biomolecules to other molecules or surfaces. The synthesis of this compound typically results in a mixture of the desired product, unreacted starting materials, and side products. Effective purification is crucial to ensure the quality and reliability of subsequent applications.
These application notes provide detailed protocols for the purification of this compound reaction products using common laboratory techniques, including silica (B1680970) gel chromatography, liquid-liquid extraction, and precipitation.
Purification Strategies Overview
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. The primary components in a typical reaction mixture include:
-
This compound (Product)
-
Unreacted PEG1-Br
-
N-Ethylacetamide (or related starting materials)
-
Reaction byproducts
A general workflow for the purification process is outlined below.
Data Presentation
The following table summarizes typical outcomes for the described purification methods. Note that yields and purity are highly dependent on the specific reaction conditions and the initial purity of the crude product.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | Low to Moderate | High | High | Removes polar impurities and salts. | Limited separation of structurally similar compounds. |
| Silica Gel Chromatography | High (>95%) | Moderate to High | Low to Moderate | Excellent for removing non-polar and some polar impurities. | Can be time-consuming; potential for product loss on the column. |
| Precipitation | Moderate to High | Moderate | High | Simple, fast, and scalable. | May not remove all impurities effectively; requires careful solvent selection. |
| Preparative RP-HPLC | Very High (>99%) | Low to Moderate | Low | Highest resolution and purity. | Expensive, time-consuming, and not ideal for large-scale purification. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is a standard work-up procedure to remove water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Chloroform (B151607)
-
Deionized water
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with DCM or chloroform (typically 3-5 volumes of the reaction volume).
-
Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The organic layer (containing the product) will typically be the bottom layer.
-
Drain the organic layer into a clean flask.
-
Extract the aqueous layer again with a fresh portion of DCM or chloroform to recover any remaining product.
-
Combine all organic layers.
-
Wash the combined organic layers with an equal volume of brine to remove residual water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified.
Protocol 2: Purification by Silica Gel Chromatography
This method is effective for separating the product from less polar and some more polar impurities.[1]
Materials:
-
Crude product from extraction
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvent system (e.g., Dichloromethane/Methanol (B129727) or Chloroform/Methanol)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Start with a non-polar solvent like DCM or chloroform and gradually add a polar solvent like methanol. A gradient of 1-10% methanol in DCM is a common starting point.[1] For compounds with amide linkages, a solvent system of ethanol/isopropanol in chloroform may provide better separation.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions in separate tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Precipitation
Precipitation is a rapid method to purify the product based on its solubility.[2]
Materials:
-
Crude product
-
A polar solvent in which the product is soluble (e.g., Methanol, Ethanol, Water)
-
A non-polar anti-solvent in which the product is insoluble (e.g., Diethyl ether, Hexane)
-
Beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven or desiccator
Procedure:
-
Dissolve the crude product in a minimal amount of the polar solvent.
-
While stirring, slowly add the non-polar anti-solvent until the solution becomes cloudy and a precipitate begins to form.
-
Continue adding the anti-solvent until precipitation appears complete. For low molecular weight PEGs, cooling the mixture (e.g., to 0°C or -20°C) can improve the yield of the precipitate.
-
Continue stirring the mixture for 30-60 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Dry the purified product under high vacuum.
Conclusion
The purification of this compound can be effectively achieved using a combination of liquid-liquid extraction, silica gel chromatography, and precipitation. The choice of method will depend on the specific impurities present and the desired scale and purity of the final product. For routine purification, a sequence of extraction followed by silica gel chromatography is often sufficient. For high-purity applications, preparative reverse-phase HPLC may be necessary. It is recommended to analyze the final product by techniques such as NMR and mass spectrometry to confirm its identity and purity.
References
Application of PEG Linkers in Enhancing Drug Solubility and Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are long-chain, hydrophilic polymers that can be covalently attached to drugs, a process known as PEGylation. This modification has become a cornerstone in drug development, offering a powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By increasing the hydrodynamic volume and masking the drug from the host's immune system, PEGylation can significantly enhance drug solubility, stability, and circulation half-life, while reducing immunogenicity and dosing frequency.[1][2] This document provides detailed application notes and experimental protocols for utilizing PEG linkers to enhance the solubility and stability of both protein-based and small molecule drugs.
Key Advantages of PEGylation
-
Enhanced Solubility: The hydrophilic nature of PEG chains can dramatically increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[][4][5]
-
Improved Stability: PEGylation protects drugs from enzymatic degradation and hydrolysis by sterically hindering the approach of degradative enzymes.[1][2]
-
Prolonged Circulation Half-Life: The increased size of PEGylated drugs reduces their renal clearance, leading to a longer circulation time in the bloodstream.[1][2]
-
Reduced Immunogenicity: The "stealth" effect provided by the PEG chains can mask antigenic sites on the drug, reducing its recognition by the immune system and minimizing the risk of an immune response.[1][2]
Data on Enhanced Solubility and Stability
The following tables summarize quantitative data from various studies, demonstrating the significant improvements in drug solubility and stability achieved through PEGylation.
Table 1: Enhancement of Drug Solubility with PEG Linkers
| Drug | PEG Linker Used | Fold Increase in Aqueous Solubility | Reference |
| Simvastatin | PEG 12000 (in solid dispersion) | ~3-fold | [1] |
| Gliclazide | PEG 6000 (in solid dispersion) | 4.04-fold | [4] |
| Ketoprofen | PEG 1000, 1500, 2000 (in solid dispersion) | ~7.3-fold | [6] |
| Paclitaxel (B517696) | 6-armed PEG | Significantly improved | [7] |
Table 2: Enhancement of Drug Stability with PEG Linkers
| Drug/Protein | PEG Linker Used | Stability Metric | Improvement | Reference |
| Cytochrome c (cyt-c) | mPEG-NHS (5 kDa) | Half-life at 70°C | 1.7 to 2.3-fold increase | [8] |
| Adrenomedullin (AM) | 40 kDa PEG | Plasma and serum stability | Significantly greater than native AM | [9] |
| Model Therapeutic Proteins | Not specified | Thermal stability (midpoint of unfolding) | Increased | [10] |
| L-asparaginase | Not specified | Protection from deamidation | Increased | [11] |
Experimental Protocols
Protocol 1: PEGylation of a Model Protein (Lysozyme) using NHS-Ester Chemistry
This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated PEG to the primary amine groups (e.g., lysine (B10760008) residues) of the model protein, lysozyme (B549824).
Materials:
-
Lysozyme
-
mPEG-succinimidyl valerate (B167501) (mPEG-SVA) or other NHS-activated PEG
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (e.g., 10 kDa MWCO) or size-exclusion chromatography (SEC) column
-
Bradford assay reagent for protein quantification
-
SDS-PAGE apparatus and reagents
Procedure:
-
Protein Solution Preparation: Dissolve lysozyme in PBS (pH 7.4) to a final concentration of 5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA in DMSO to a concentration of 25 mg/mL.
-
PEGylation Reaction:
-
Add the desired molar excess of the mPEG-SVA solution to the lysozyme solution while gently vortexing. A typical starting point is a 5 to 20-fold molar excess of PEG to protein.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.
-
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes to remove unreacted PEG.
-
Size-Exclusion Chromatography (SEC): Alternatively, purify the PEGylated lysozyme using an SEC column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
-
Characterization:
-
Protein Concentration: Determine the concentration of the purified PEGylated lysozyme using a Bradford assay.
-
Degree of PEGylation: Analyze the purified product by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified lysozyme. The extent of the molecular weight shift can be used to estimate the number of PEG chains attached.
-
Protocol 2: PEGylation of a Small Molecule Drug (e.g., Paclitaxel) using Carbodiimide Chemistry
This protocol outlines the attachment of a PEG linker with a terminal amine group to a carboxylic acid group on a small molecule drug, using EDC/NHS chemistry.
Materials:
-
Paclitaxel (or other small molecule with a carboxylic acid group)
-
Amine-terminated PEG (e.g., mPEG-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve paclitaxel, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester of paclitaxel. Monitor the reaction progress by TLC.
-
-
PEGylation Reaction:
-
In a separate flask, dissolve mPEG-NH2 (1.1 equivalents) in anhydrous DMF.
-
Slowly add the solution of the activated paclitaxel to the mPEG-NH2 solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Purify the PEGylated paclitaxel by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to separate the product from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure of the purified PEGylated paclitaxel using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 3: Assessing Drug Solubility Enhancement
This protocol describes a method to quantify the increase in aqueous solubility of a drug after PEGylation.
Materials:
-
Unmodified drug
-
PEGylated drug
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of both the unmodified and PEGylated drug to separate vials containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved drug.
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with an appropriate mobile phase for HPLC analysis.
-
Inject the diluted samples into the HPLC system and determine the concentration of the dissolved drug by comparing the peak area to a standard curve of the respective compound.
-
-
Calculation: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL).
Protocol 4: Assessing Drug Stability Enhancement
This protocol outlines a method to evaluate the stability of a PEGylated drug under stress conditions (e.g., elevated temperature) compared to its unmodified counterpart.
Materials:
-
Unmodified drug solution of known concentration
-
PEGylated drug solution of the same known concentration
-
Stability chambers or incubators set to desired stress conditions (e.g., 40°C)
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Incubation: Place aliquots of both the unmodified and PEGylated drug solutions in stability chambers at the desired stress temperature. Also, store control samples at a non-stress condition (e.g., 4°C).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Sample Analysis:
-
Analyze the withdrawn samples using a validated stability-indicating HPLC method that can separate the intact drug from its degradation products.
-
Quantify the percentage of the remaining intact drug at each time point by comparing the peak area of the intact drug to its initial peak area at time zero.
-
-
Data Analysis: Plot the percentage of remaining intact drug versus time for both the unmodified and PEGylated drug to compare their degradation rates.
Visualizations
Experimental Workflow for Protein PEGylation and Characterization
Caption: Workflow for protein PEGylation, purification, and characterization.
Logical Relationship of PEGylation Benefits
Caption: Interconnected benefits of drug PEGylation.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of paclitaxel using PEGylated graphene oxide as a nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
how to improve the yield of N-Ethylacetamide-PEG1-Br conjugation reactions
Welcome to the technical support center for N-Ethylacetamide-PEG1-Br conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound conjugation reaction has a very low yield. What are the most likely causes?
A1: Low yields in this reaction, which is an N-alkylation of a secondary amide, are typically due to one or more of the following factors:
-
Incomplete Deprotonation: N-Ethylacetamide is a weak acid, and its nitrogen is not very nucleophilic.[1] A strong base is required to deprotonate the amide, forming a much more reactive amide anion.[1] If the base is not strong enough or is of poor quality (e.g., old or improperly stored), deprotonation will be incomplete.
-
Presence of Moisture: Strong bases like sodium hydride (NaH) react violently with water.[2] Any moisture in your reaction flask or solvents will consume the base, making it unavailable for deprotonation. This necessitates the use of anhydrous solvents and properly dried glassware.[3]
-
Suboptimal Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred as they can dissolve the reactants and stabilize the charged intermediates formed during the reaction.[1] However, be aware that DMF can decompose in the presence of NaH at elevated temperatures.[2]
-
Low Reaction Temperature: While higher temperatures can sometimes promote side reactions, insufficient heat may lead to a very slow or stalled reaction. Finding the optimal temperature is key.
-
Poor Reactant Solubility: If the reactants, particularly the amide or the base, are not well-dissolved or suspended in the solvent, the reaction will be slow and inefficient.[4]
Q2: What is the best base to use for this reaction, and how much should I use?
A2: A strong base is essential for deprotonating the N-Ethylacetamide. Sodium hydride (NaH) is a very common and effective choice for this type of reaction.[1] It is typically used in a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation of the amide. Using NaH as a 60% dispersion in mineral oil is common and safer to handle than pure NaH.[2] Other strong bases like LDA (Lithium diisopropylamide) or n-BuLi could also be used, but NaH in THF or DMF is a standard condition.[1] Weaker bases like potassium carbonate (K₂CO₃) are generally not sufficient to deprotonate a secondary amide for N-alkylation.
Q3: I am observing multiple products on my TLC/LC-MS. What could they be?
A3: The primary side product of concern in similar alkylation reactions is O-alkylation. Amide anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. While N-alkylation is generally the desired outcome, some O-alkylation can occur, leading to the formation of an imino ether. The ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and the alkylating agent.[5]
Q4: How can I improve the solubility of my reactants?
A4: To improve solubility, ensure you are using a suitable polar aprotic solvent like anhydrous THF or DMF.[1] Gentle heating and efficient stirring can also help. If using NaH, which is insoluble, vigorous stirring is crucial to maintain a good dispersion and maximize surface area for the reaction.[3]
Q5: Can I use a catalyst to improve the reaction?
A5: Yes, adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI) can sometimes improve the yield.[4][6] This is due to the Finkelstein reaction, where the bromide on your PEG reagent is exchanged for a more reactive iodide in situ, which can accelerate the Sₙ2 reaction.[6]
Data Presentation: Impact of Reaction Parameters
Table 1: Effect of Solvent on the Yield of N-Alkylation of a Primary Amide (Data adapted from a study on a similar amide alkylation system for illustrative purposes)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile (CH₃CN) | 50 | 24 | 70 |
| Tetrahydrofuran (THF) | 50 | 24 | 55 |
| Dimethylformamide (DMF) | 50 | 24 | 48 |
| Dimethyl Sulfoxide (DMSO) | 50 | 24 | 45 |
Based on findings that show different polar aprotic solvents can significantly impact yield in similar reactions.[7]
Table 2: Effect of Base and Stoichiometry on N-Alkylation Yield (Data adapted from a study on a similar amide alkylation system for illustrative purposes)
| Base (Equivalents) | Alkyl Bromide (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| NaH (1.2) | 1.0 | 25 -> 60 | 18 | ~65 |
| K₂CO₃ (2.0) | 1.0 | 80 | 24 | <10 |
| Cs₂CO₃ (2.0) | 1.0 | 80 | 24 | ~40 |
| NaH (1.2) | 1.5 | 25 -> 60 | 18 | ~75 |
This table illustrates the critical role of a strong base and the potential benefit of using a slight excess of the alkylating agent.[1][4]
Experimental Protocols
General Protocol for this compound Conjugation
This protocol is a general guideline based on standard procedures for N-alkylation of amides. Optimization may be required for your specific application.
Materials:
-
N-Ethylacetamide
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven or by flame-drying under vacuum to remove all traces of water. The reaction should be set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Ethylacetamide (1.0 equivalent) in anhydrous THF.
-
Deprotonation: To the stirred solution, carefully add NaH (1.2 equivalents) portion-wise at 0 °C (ice bath). Caution: NaH reacts with moisture to produce flammable hydrogen gas. Ensure proper venting.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. You should observe the cessation of gas evolution, indicating the formation of the sodium amide salt.
-
Conjugation: Dissolve this compound (1.0-1.2 equivalents) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound conjugate.
Visualizations
Caption: Reaction mechanism for this compound conjugation.
Caption: General experimental workflow for the conjugation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting Failed Alkylation with N-Ethylacetamide-PEG1-Br
Welcome to the technical support center for N-Ethylacetamide-PEG1-Br. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for alkylation reactions, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, an N-ethylacetamide group, and a terminal bromide. The bromide serves as a reactive handle for alkylation of nucleophiles. Its primary application is in the synthesis of PROTACs, where it acts as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1]
Q2: What types of functional groups can be alkylated with this compound?
The bromo group in this compound is a good leaving group and can react with various nucleophiles. The most common functional groups for alkylation in the context of PROTAC synthesis include:
-
Amines (primary and secondary): Found on E3 ligase ligands (e.g., pomalidomide (B1683931) derivatives) or POI ligands.
-
Phenols: Present on many small molecule inhibitors used as POI ligands.
-
Thiols (cysteines): Can be targeted on peptides or proteins.
The reactivity of these functional groups will depend on their nucleophilicity, steric accessibility, and the reaction conditions (e.g., pH, base).
Q3: My alkylation reaction with this compound failed, resulting in low or no product yield. What are the common causes?
Several factors can contribute to a failed alkylation reaction. The troubleshooting guide below addresses these issues in detail. Common culprits include:
-
Suboptimal reaction conditions (base, solvent, temperature).
-
Poor nucleophilicity of the substrate.
-
Steric hindrance around the reactive site.
-
Degradation of the this compound reagent.
-
Side reactions, such as hydrolysis of the bromo group.
Q4: How can I monitor the progress of my alkylation reaction?
The progress of the reaction can be monitored by analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method to track the consumption of starting materials and the formation of the desired product.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the starting materials, intermediates, and the final product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring, if the compounds are UV-active or can be visualized with a suitable stain.
Q5: What are the potential side reactions to be aware of?
Besides the desired alkylation, several side reactions can occur:
-
Hydrolysis of the bromo group: In the presence of water, the bromo group can be hydrolyzed to a hydroxyl group, rendering the linker unreactive for alkylation.
-
Elimination reactions: Depending on the structure of the substrate and the strength of the base, elimination reactions can compete with substitution.
-
Over-alkylation: If the substrate has multiple nucleophilic sites, over-alkylation can occur, leading to a mixture of products.
-
Amide hydrolysis: The N-ethylacetamide group may be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable under typical alkylation conditions.[2]
Troubleshooting Guide for Failed Alkylation Reactions
This guide is structured to help you diagnose and resolve common issues encountered during alkylation with this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficiently Basic Conditions | The nucleophile (amine, phenol, or thiol) needs to be deprotonated to become reactive. Use a suitable non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). Ensure the base is used in sufficient excess (typically 2-4 equivalents). For phenols, a stronger base might be necessary. |
| Inappropriate Solvent | Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve all reactants and facilitate the SN2 reaction.[2] Ensure the solvent is anhydrous to prevent hydrolysis of the bromo group. |
| Low Reaction Temperature | While starting at room temperature is common, some less reactive nucleophiles may require heating. Increase the temperature incrementally (e.g., to 50-80 °C) and monitor the reaction progress.[2] |
| Poor Nucleophilicity of the Substrate | If the nucleophilic site is sterically hindered or electronically deactivated, the reaction will be slow. Consider increasing the reaction time, temperature, or using a more activating base. |
| Degradation of this compound | Store the reagent under the recommended conditions (typically -20°C) and handle it under an inert atmosphere to prevent degradation.[5] Confirm the integrity of the reagent by analytical methods like NMR or MS before use. |
| Hydrolysis of the Bromo Group | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Over-alkylation of the Substrate | If your substrate has multiple nucleophilic sites, consider using a limiting amount of this compound (e.g., 1.0-1.2 equivalents) to favor mono-alkylation. Protecting groups may be necessary to block other reactive sites. |
| Side Reactions with the Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents. |
| Isomerization of the Product | If the product has chiral centers, epimerization might occur under basic conditions. Consider using a milder base or shorter reaction times. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | Optimize the purification method. For PROTACs, preparative reverse-phase HPLC is often the method of choice.[2] Experiment with different solvent gradients and column stationary phases. |
| Product is Unstable During Purification | If the product is sensitive to acid (e.g., from trifluoroacetic acid in the HPLC mobile phase), neutralize the fractions immediately after collection. Lyophilize the product from a suitable buffer if it is unstable as a free base or acid. |
Quantitative Data Summary
The following tables provide representative data for successful PROTAC synthesis using bromo-PEG linkers, which can serve as a benchmark for your experiments.
Table 1: Representative Reaction Conditions for PROTAC Synthesis
| Parameter | Condition | Notes |
| Substrate (Nucleophile) | Amine or Phenol | Typically on the E3 ligase or POI ligand |
| Alkylation Reagent | This compound | 1.0 - 1.5 equivalents |
| Base | DIPEA or K₂CO₃ | 2 - 4 equivalents |
| Solvent | Anhydrous DMF or DMSO | |
| Temperature | Room Temperature to 80 °C | |
| Reaction Time | 4 - 24 hours | Monitored by LC-MS |
Table 2: Representative Yields and Purity of PROTACs
| PROTAC Linker Type | Reaction Scale | Yield (%) | Purity (%) (by HPLC) | Reference |
| Bromo-PEG-based | 10-50 mg | 30-60 | >95 | Adapted from[2][6] |
| Alkyl Bromide | 25 mg | 45 | >98 | Adapted from[7] |
| Bromo-Alkyl | 50 mg | 51 | >95 | Adapted from[6] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Phenolic POI Ligand with this compound
This protocol describes a general method for the first step in a convergent PROTAC synthesis, where a POI ligand with a phenolic hydroxyl group is alkylated.
Materials:
-
Phenolic POI ligand
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the phenolic POI ligand (1.0 eq.) in anhydrous DMF, add K₂CO₃ (3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise.
-
Stir the reaction mixture at 50 °C for 12-18 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated POI ligand.
Protocol 2: Synthesis of a PROTAC by Alkylation of an Amine-Containing E3 Ligase Ligand
This protocol describes the final step in a convergent PROTAC synthesis, where the alkylated POI ligand from Protocol 1 is reacted with an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
Alkylated POI ligand (from Protocol 1)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide with an amino linker)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Preparative HPLC system
Procedure:
-
Dissolve the alkylated POI ligand (1.0 eq.) and the amine-containing E3 ligase ligand (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 18-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a small amount of DMSO and filter.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical convergent synthesis workflow for a PROTAC using this compound.
Caption: A representative workflow for the convergent synthesis of a PROTAC.
PROTAC Mechanism of Action: Targeting BRD4 for Degradation
This diagram illustrates the mechanism of action for a PROTAC designed to degrade the BRD4 protein, a key regulator of oncogenes like c-MYC.
Caption: Mechanism of action for a BRD4-targeting PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
common side reactions with N-Ethylacetamide-PEG1-Br and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of N-Ethylacetamide-PEG1-Br in their experiments. The information provided is designed to help users anticipate and mitigate common side reactions to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional, PEG-based linker.[1][2][3] It is commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] In this context, this compound acts as a spacer to connect a ligand for the target protein to a ligand for the E3 ligase.
Q2: What are the main functional groups of this compound and how do they influence its reactivity?
A2: this compound has two key functional groups that dictate its reactivity:
-
N-Ethylacetamide: This amide group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Bromo (Br) group on a PEG linker: The bromine atom is a good leaving group, making the carbon it is attached to electrophilic. This site is intended to react with nucleophiles (such as amines or thiols on a protein or ligand) in a nucleophilic substitution reaction.[6] However, it can also participate in elimination reactions.
Q3: What are the most common side reactions observed when using this compound?
A3: The two most common side reactions are:
-
Elimination Reaction (E2): Instead of substitution, a base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond within the PEG linker and the elimination of HBr.
-
Amide Hydrolysis: The N-ethylacetamide bond can be cleaved by water, especially in the presence of strong acids or bases, to yield N-ethyl-2-ethoxyacetic acid and ammonia.
Q4: How can I tell if side reactions are occurring in my experiment?
A4: The presence of side products can be detected using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of unexpected spots in addition to your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The detection of masses corresponding to the elimination product or the hydrolyzed amide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to vinyl protons (for the elimination product) or a carboxylic acid proton (for the hydrolysis product).
Troubleshooting Guide: Minimizing Side Reactions
Issue 1: Low Yield of Desired Conjugate and/or Presence of Elimination Byproduct
This issue commonly arises from reaction conditions that favor the E2 elimination pathway over the desired SN2 substitution. The following table summarizes key factors and provides recommendations to favor substitution.
| Factor | Condition Favoring Elimination (E2) | Recommended Condition for Substitution (SN2) | Rationale |
| Base/Nucleophile | Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU). | Good nucleophiles that are weak bases (e.g., secondary amines, thiols, azide). Use a non-nucleophilic base like K₂CO₃ or DIEA to scavenge HBr. | Strong, bulky bases are more likely to abstract a proton, initiating elimination. Weakly basic, good nucleophiles preferentially attack the electrophilic carbon for substitution.[7] |
| Solvent | Polar protic solvents (e.g., ethanol, water, methanol). | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). | Polar aprotic solvents enhance the reactivity of the nucleophile, favoring the SN2 pathway. Protic solvents can solvate the nucleophile, reducing its effectiveness.[7] |
| Temperature | High temperatures (e.g., > 80 °C). | Lower to moderate temperatures (e.g., room temperature to 50 °C). | Higher temperatures provide more energy to overcome the activation barrier for elimination, which is often favored entropically. |
| Concentration | Low concentration of the nucleophile. | Higher concentration of the nucleophile. | The rate of the bimolecular SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. |
Issue 2: Degradation of this compound or Conjugate Due to Hydrolysis
Hydrolysis of the amide linkage can be a concern during long reaction times or under non-neutral pH conditions.
| Factor | Condition Favoring Hydrolysis | Recommended Condition | Rationale |
| pH | Strongly acidic (pH < 4) or strongly basic (pH > 10) conditions. | Maintain the reaction pH between 6 and 8. | The amide bond is most stable at near-neutral pH. Extreme pH can catalyze hydrolysis. |
| Reaction Time | Prolonged reaction times at non-optimal pH or elevated temperatures. | Monitor the reaction progress and work it up as soon as it is complete. | Minimizing the exposure time to reaction conditions reduces the likelihood of degradation. |
| Storage of Solutions | Storage of stock solutions in aqueous buffers for extended periods. | Prepare fresh solutions of this compound in an anhydrous aprotic solvent (e.g., DMF, DMSO) immediately before use. | This minimizes contact with water and potential for hydrolysis before the reaction. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general method for conjugating this compound to a primary or secondary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents) or DIEA (2.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred solution of the amine substrate at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Optimizing N-Ethylacetamide-PEG1-Br Protein Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for protein conjugation with N-Ethylacetamide-PEG1-Br. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful conjugation outcomes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during protein modification with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The pH of the reaction buffer is critical for the nucleophilicity of the target amino acid residues. 2. Reagent Hydrolysis: The this compound reagent may have degraded due to improper storage or handling, especially at non-optimal pH. 3. Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with protein thiols for the PEG reagent. 4. Insufficient Molar Excess of PEG Reagent: The ratio of this compound to the protein may be too low. 5. Steric Hindrance: The target cysteine residue may be inaccessible within the protein's three-dimensional structure. | 1. Optimize Reaction pH: For selective cysteine conjugation, maintain a pH between 6.5 and 7.5. Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES. 2. Use Fresh Reagent: Prepare the this compound solution immediately before use. Store the solid reagent in a dry, dark environment at -20°C for long-term storage. 3. Remove Reducing Agents: Prior to adding the PEG reagent, remove any reducing agents from the protein solution using dialysis or a desalting column. 4. Increase Molar Ratio: Perform a titration of the PEG reagent to protein molar ratio, starting from 5:1 and increasing to 20:1. 5. Partial Denaturation: Consider a mild, reversible denaturation of the protein to expose the target cysteine, followed by refolding after conjugation. |
| Protein Aggregation/Precipitation | 1. Incorrect pH: A pH far from the protein's isoelectric point (pI) can lead to reduced solubility and aggregation. 2. High Protein Concentration: Increased intermolecular interactions at high concentrations can promote aggregation. 3. Excessive Molar Ratio of PEG Reagent: Over-conjugation can alter the protein's surface properties and lead to aggregation. 4. Inappropriate Buffer: The buffer composition may not be optimal for maintaining protein stability. | 1. Adjust Buffer pH: Ensure the reaction pH is optimal for both the conjugation reaction and protein stability. 2. Reduce Protein Concentration: Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL). 3. Optimize Molar Ratio: Use the lowest effective molar excess of the PEG reagent. 4. Add Stabilizing Excipients: Include additives such as arginine (e.g., 50 mM) or glycerol (B35011) (e.g., 5-10% v/v) in the reaction buffer to enhance protein stability. |
| Non-Specific Labeling | 1. High Reaction pH: At pH values above 7.5, other nucleophilic residues like lysine (B10760008) and histidine become more reactive, leading to off-target labeling.[1][2] 2. Prolonged Reaction Time: Extended incubation can increase the likelihood of side reactions. 3. High Molar Excess of PEG Reagent: A large excess of the reagent can drive less favorable reactions with other amino acids. | 1. Lower Reaction pH: Maintain the pH in the optimal range of 6.5-7.5 for cysteine-specific modification. 2. Optimize Reaction Time: Monitor the reaction progress and stop it once the desired level of conjugation is achieved. 3. Reduce Molar Excess: Use the minimum effective concentration of the this compound reagent. |
| Reagent Instability | 1. Hydrolysis at Extreme pH: The bromoacetamide group is susceptible to hydrolysis at very low or high pH.[3] 2. Presence of Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris) can react with the PEG reagent. | 1. Maintain Near-Neutral pH: Store and handle the reagent in buffers with a pH close to neutral to minimize hydrolysis. 2. Use Non-Nucleophilic Buffers: Employ buffers such as phosphate or HEPES for the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to cysteine residues on a protein?
A1: The optimal pH for selective cysteine conjugation is between 6.5 and 7.5. In this range, the cysteine thiol group (pKa ~8.5) is sufficiently nucleophilic to react efficiently with the bromoacetamide group, while the reactivity of other nucleophilic side chains, such as the ε-amino group of lysine (pKa ~10.5), is minimized.[2]
Q2: Can this compound react with other amino acids besides cysteine?
A2: Yes, under certain conditions, this compound can react with other nucleophilic amino acids. The primary off-target residues are lysine and histidine. These side reactions are more likely to occur at a pH above 7.5, where these residues are more deprotonated and thus more nucleophilic.[1][2] Methionine can also be a target for alkylation by bromoacetamide reagents.
Q3: How can I minimize non-specific reactions?
A3: To minimize non-specific labeling, it is crucial to control the reaction pH, keeping it within the 6.5-7.5 range. Additionally, using the lowest effective molar excess of the this compound reagent and optimizing the reaction time can significantly improve selectivity for cysteine residues.
Q4: What is the stability of this compound in aqueous solutions?
A4: The bromoacetamide group of this compound is susceptible to hydrolysis, particularly at acidic (low pH) and basic (high pH) conditions. At a near-neutral pH, the rate of hydrolysis is significantly lower.[3] It is always recommended to prepare the reagent solution fresh before each use.
Q5: What type of buffer should I use for the conjugation reaction?
A5: It is essential to use a non-nucleophilic buffer to avoid reaction with the this compound reagent. Phosphate buffer (e.g., sodium phosphate) and HEPES are excellent choices. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane).
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein Conjugation
-
Protein Preparation:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
If the protein sample contains reducing agents (e.g., DTT, BME), they must be removed prior to conjugation. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
-
The final protein concentration should be in the range of 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO or DMF.
-
If using an organic solvent, ensure the final concentration in the reaction mixture does not exceed a level that would affect protein stability (typically <10%).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A good starting point is a 10-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a small molecule thiol-containing reagent, such as β-mercaptoethanol or L-cysteine, can be added to a final concentration of 10-20 mM to react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove the excess PEG reagent and any reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling.
-
Visualizations
References
Technical Support Center: Purifying PROTACs Synthesized with N-Ethylacetamide-PEG1-Br
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) specifically addressing the challenges encountered during the purification of PROTACs synthesized using the N-Ethylacetamide-PEG1-Br linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PROTACs synthesized with the this compound linker?
The primary challenges stem from the hybrid nature of these molecules, combining a flexible, hydrophilic PEG linker with often large, hydrophobic E3 ligase and protein of interest (POI) ligands. Key difficulties include:
-
Co-elution of Impurities: Unreacted starting materials, such as the POI and E3 ligase ligands, and excess linker can co-elute with the desired PROTAC, especially if they share similar polarities.
-
Formation of Byproducts: The terminal bromide of the this compound linker is a reactive alkyl halide. This can lead to side reactions, such as hydrolysis to the corresponding alcohol or reactions with nucleophilic functional groups present on the POI or E3 ligase ligands, creating closely related impurities that are difficult to separate.
-
Poor Chromatographic Behavior: The PEG chain can lead to broad peaks and poor resolution in reverse-phase chromatography due to its conformational flexibility and potential for secondary interactions with the stationary phase.
-
Aggregation: The hydrophobic nature of the ligands combined with the flexible linker can promote aggregation, complicating purification and analysis.
Q2: What are the most common impurities to expect in my crude reaction mixture?
Common impurities include:
-
Unreacted POI and E3 ligase ligands.
-
Excess this compound linker.
-
Hydrolyzed linker (N-Ethylacetamide-PEG1-OH).
-
Byproducts from side reactions of the bromo-linker with other nucleophiles in the reaction mixture.
-
Di-PEGylated species or other positional isomers if the ligands have multiple potential reaction sites.
Q3: Which analytical techniques are best suited for assessing the purity of my final PROTAC product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for PROTAC analysis. It provides information on the retention time (hydrophobicity) and the mass-to-charge ratio of the main product and any impurities, allowing for their identification.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, which is crucial for confirming the elemental composition of the desired PROTAC and identifying unknown impurities.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals.
-
Analytical RP-HPLC with UV detection: A standard method for determining the purity of the sample by assessing the relative peak area of the product versus impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PROTACs synthesized with this compound.
Problem 1: Low yield of the purified PROTAC.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by LC-MS to ensure it has gone to completion.- Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants). |
| Product Precipitation | - Ensure the PROTAC remains soluble in the reaction and purification solvents. The addition of a small amount of DMSO or DMF can sometimes help. |
| Loss during Extraction | - If performing a liquid-liquid extraction, check both the organic and aqueous layers by LC-MS to ensure the product is not being lost. |
| Poor Binding/Elution from Chromatography Column | - Optimize the loading and elution conditions for your chosen chromatography method (see protocols below).- For RP-HPLC, ensure the sample is fully dissolved in the mobile phase before injection. |
| Product Degradation | - The linker or ligands may be unstable under certain pH or temperature conditions. Assess the stability of your PROTAC in the purification buffers. |
Problem 2: Co-elution of the desired PROTAC with starting materials or byproducts.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | - Optimize the RP-HPLC gradient: A shallower gradient will provide better resolution between compounds with similar retention times.[1] - Change the stationary phase: If a C18 column does not provide adequate separation, try a different stationary phase such as C8, Phenyl-Hexyl, or a polar-embedded phase. - Modify the mobile phase: Adding a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or changing the pH can alter selectivity. |
| Presence of Isomers | - Positional isomers can be extremely difficult to separate. High-resolution analytical techniques like UPLC or specialized chiral columns may be necessary if isomeric purity is critical. |
| Hydrolysis of the Linker | - The bromo-linker can hydrolyze to the more polar alcohol. A shallower gradient during RP-HPLC can help resolve the PROTAC from its hydrolyzed counterpart. |
Problem 3: Broad or tailing peaks in RP-HPLC.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - The PEG linker can interact with residual silanols on the silica-based stationary phase. Adding a small amount of a competitive amine, like triethylamine (B128534) (TEA), to the mobile phase can sometimes improve peak shape.- Use a column with end-capping to minimize silanol (B1196071) interactions. |
| Slow On-Column Conformation Changes | - The flexibility of the PEG linker can lead to multiple conformations on the column. Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape by accelerating the interconversion between conformers. |
| Metal Chelation | - Some PROTACs can chelate metal ions from the HPLC system, leading to peak tailing. Using a system with a metal-free flow path or adding a chelating agent like EDTA to the mobile phase can help. |
| Sample Overload | - Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or sample concentration. |
Data Presentation
Table 1: Comparison of Purification Techniques for PEGylated PROTACs
| Technique | Principle | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >95% | 50-80% | High resolution, well-established. | Can be harsh on some molecules, potential for peak broadening with PEG. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Variable (good for removing small molecule impurities) | >90% | Mild conditions, good for removing unreacted linkers and ligands. | Low resolution for molecules of similar size, cannot separate isomers. |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. | Variable (depends on the charge difference between product and impurities) | 70-90% | Can separate based on the degree of PEGylation. | Requires the molecule to be charged, may not resolve neutral impurities. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
Objective: To purify the PROTAC from unreacted starting materials and byproducts based on hydrophobicity.
Materials:
-
Crude PROTAC sample dissolved in a minimal amount of DMSO or DMF.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile (B52724) (ACN).
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 19 x 250 mm).
Methodology:
-
Sample Preparation: Dissolve the crude product in a small volume of DMSO or DMF, then dilute with Mobile Phase A until the sample is fully dissolved and the organic solvent concentration is low. Filter the sample through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Start with a shallow gradient to resolve closely eluting impurities. A typical gradient might be:
-
5-40% B over 5 minutes.
-
40-70% B over 30 minutes.
-
70-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
-
The gradient should be optimized based on the retention times of the product and impurities observed in analytical LC-MS.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (typically at 254 nm and 280 nm).
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure product.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Protocol 2: Size Exclusion Chromatography (SEC)
Objective: To separate the PROTAC from smaller molecular weight impurities like unreacted linkers and ligands.
Materials:
-
Crude PROTAC sample.
-
Mobile Phase: Isocratic elution with a buffer such as Phosphate Buffered Saline (PBS) or a volatile buffer like ammonium (B1175870) bicarbonate if lyophilization is required.
-
SEC column with an appropriate molecular weight range.
Methodology:
-
Sample Preparation: Dissolve the crude sample in the SEC mobile phase and filter through a 0.22 µm filter.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Injection: Inject the sample onto the column.
-
Elution: Elute with the mobile phase at a constant flow rate. The larger PROTAC molecule should elute before the smaller impurities.
-
Fraction Collection: Collect fractions and analyze by LC-MS to identify the product-containing fractions.
Protocol 3: Ion Exchange Chromatography (IEX)
Objective: To separate the PROTAC based on its net charge. This can be useful if the PROTAC has a significantly different isoelectric point (pI) from key impurities.
Materials:
-
Crude PROTAC sample.
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl) at a pH where the PROTAC is charged and will bind to the column.
-
Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).
-
Anion or Cation exchange column.
Methodology:
-
Sample Preparation: Exchange the buffer of the crude sample to Binding Buffer A using dialysis or a desalting column.
-
Equilibration: Equilibrate the IEX column with Binding Buffer A.
-
Loading: Load the sample onto the column.
-
Wash: Wash the column with Binding Buffer A to remove unbound impurities.
-
Elution: Elute the bound PROTAC using a linear gradient of Buffer B (e.g., 0-100% B over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze by LC-MS.
Mandatory Visualizations
Caption: A typical multi-step workflow for the purification of PROTACs.
Caption: A decision tree for troubleshooting common PROTAC purification issues.
References
strategies to improve the site-specificity of N-Ethylacetamide-PEG1-Br labeling
Technical Support Center: N-Ethylacetamide-PEG1-Br Labeling
Welcome to the technical support center for this compound and other haloacetyl-based protein labeling reagents. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve the site-specificity and efficiency of their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bioconjugation reagent. Structurally, it contains a bromoacetyl group, which is a reactive electrophile that forms a stable thioether bond with nucleophilic groups on proteins. The primary target for this reaction is the thiol group (-SH) of a cysteine residue. The short PEG (polyethylene glycol) linker can help improve the solubility of the labeled protein.
Q2: Which amino acid residues does this compound react with?
A2: The bromoacetyl group is primarily reactive towards the thiol group of cysteine residues.[1] However, at higher pH values, its reactivity with other nucleophilic side chains increases, potentially leading to off-target labeling. The general order of reactivity is:
-
Primary Target: Cysteine (thiol group)
-
Potential Off-Targets (especially at pH > 8.0): Histidine (imidazole group), Lysine (B10760008) (ε-amino group), Methionine (thioether group).[2]
Q3: What are the critical factors that influence the site-specificity of labeling?
A3: Several factors must be controlled to achieve site-specific labeling:
-
pH: This is the most critical parameter. Near-neutral pH (6.5-7.5) strongly favors reaction with the more nucleophilic cysteine thiol group over other residues like lysine.[2][3]
-
Protein Structure: The accessibility of the target residue is crucial. A cysteine residue buried within the protein's 3D structure will not be available for labeling.[4]
-
Molar Ratio: A high molar excess of the labeling reagent can lead to reactions at less reactive, off-target sites.[5][6]
-
Reaction Time and Temperature: Longer reaction times or higher temperatures can increase the likelihood of non-specific labeling.[7][8]
Q4: How can I confirm that my protein has been successfully labeled and determine the site of modification?
A4: A combination of techniques is recommended:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.[9]
-
Mass Spectrometry (MS): This is the gold standard for confirming labeling and identifying the exact site of modification. By digesting the labeled protein and analyzing the resulting peptides, you can pinpoint which amino acid the label is attached to.[1][10]
-
UV-Vis Spectroscopy: If the label has a chromophore, you can use UV-Vis spectroscopy to calculate the degree of labeling (DOL).[11]
Troubleshooting Guides
This section addresses common problems encountered during labeling experiments.
Problem 1: Low or No Labeling Yield
Your analysis (e.g., SDS-PAGE, Mass Spectrometry) shows that little to no protein has been modified.
| Possible Cause | Recommended Solution |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's structure or part of a disulfide bond.[4] Ensure the protein is properly folded and the target site is solvent-exposed. If necessary, use site-directed mutagenesis to introduce a cysteine at a more accessible location.[12][13] |
| Oxidized Cysteine (Disulfide Bonds) | Cysteine thiols can oxidize to form disulfide bonds, rendering them unreactive. Pre-treat the protein with a reducing agent like DTT or TCEP. Crucially , the reducing agent must be completely removed (e.g., via a desalting column) before adding the bromoacetyl reagent, as it will compete for the label.[14] |
| Hydrolyzed/Inactive Reagent | The this compound reagent may have degraded due to improper storage or handling. Prepare the reagent stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[5] |
| Incorrect Buffer Composition | Buffers containing nucleophiles (e.g., Tris, glycine) will compete with the protein for the labeling reagent. Use non-nucleophilic buffers such as HEPES or phosphate (B84403) buffer (PBS) at a pH between 7.0 and 7.5.[3] |
Problem 2: Lack of Site-Specificity / Multiple Products Observed
Your analysis shows multiple labeled species, indicating that the reagent has reacted with more than one site on the protein.
| Possible Cause | Recommended Solution |
| Reaction pH is too High | A high pH (e.g., > 8.0) deprotonates the amino groups of lysine residues, making them more nucleophilic and prone to reaction with the bromoacetyl group.[3] Lower the reaction pH to the 6.5-7.5 range to maximize selectivity for cysteine.[2] |
| High Molar Excess of Reagent | Using a large excess of the labeling reagent can drive reactions at less favorable sites.[15] Perform a titration experiment to determine the optimal (lowest effective) molar ratio of reagent-to-protein. Start with a 5-10 fold molar excess.[5] |
| Multiple Accessible Cysteines | The target protein may naturally have more than one solvent-accessible cysteine residue. If a single labeling site is required, use site-directed mutagenesis to remove unwanted cysteines and retain only the one at the desired location.[3] |
| Prolonged Reaction Time | The longer the reaction proceeds, the higher the chance of off-target labeling. Optimize the reaction time by taking aliquots at different time points (e.g., 30, 60, 120 minutes) and analyzing the products to find the ideal duration. |
General Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common labeling issues.
Caption: Troubleshooting workflow for haloacetyl-based protein labeling.
Experimental Protocols
Protocol 1: Site-Specific Cysteine Labeling
This protocol provides a general framework for labeling a protein with a single, accessible cysteine residue.
1. Protein Preparation: a. Dialyze the protein into a non-nucleophilic buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.2.[5] Ensure the buffer is free of amines (e.g., Tris) and thiols. b. If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of DTT and incubate for 1 hour at room temperature. c. Crucial Step: Remove the reducing agent (DTT/TCEP) completely using a desalting column (e.g., Sephadex G-25) equilibrated with the same reaction buffer.[14] Perform this step immediately before labeling to prevent re-oxidation of the thiol.[14] d. Adjust the final protein concentration to 1-5 mg/mL.
2. Labeling Reaction: a. Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.[5] b. Add a 5 to 20-fold molar excess of the dissolved reagent to the protein solution while gently stirring.[2] To find the optimal ratio, it is best to perform a titration. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]
3. Quenching and Purification: a. Quench the reaction by adding a small molecule thiol like glutathione (B108866) or β-mercaptoethanol to a final concentration of ~50 mM to consume any unreacted reagent. b. Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
Protocol 2: Verifying Labeling Site by Mass Spectrometry
1. Sample Preparation: a. After labeling and purification (Protocol 1), denature the protein conjugate in a buffer containing 8 M urea (B33335). b. Reduce any remaining disulfide bonds with DTT. c. Alkylate all cysteines (both labeled and unlabeled) with a standard alkylating agent like iodoacetamide (B48618) (IAM) to ensure uniform modification for digestion. d. Perform buffer exchange to remove urea and digest the protein into peptides using a protease like trypsin.
2. LC-MS/MS Analysis: a. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the resulting spectra against the protein's sequence using a database search engine. c. Specify a variable modification on cysteine corresponding to the mass of the this compound adduct (+192.07 Da for the ethylacetamide-PEG1 fragment) and a fixed modification for the IAM adduct (+57.02 Da).
3. Data Interpretation: a. Peptides containing the this compound modification confirm successful labeling. b. The specific cysteine residue identified with this mass shift is the site of conjugation.
Reaction Pathway
The diagram below illustrates the desired reaction with cysteine and potential off-target reactions.
Caption: Reaction selectivity of bromoacetyl reagents with amino acids.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 10. atascientific.com.au [atascientific.com.au]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
dealing with low reactivity of N-Ethylacetamide-PEG1-Br
Welcome to the technical support center for N-Ethylacetamide-PEG1-Br. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the reactivity of this molecule. Find troubleshooting guides, frequently asked questions, and detailed protocols to optimize your experiments.
Troubleshooting Guide: Overcoming Low Reactivity
Encountering low reactivity with this compound is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment
Before modifying your reaction, confirm the following:
-
Reagent Integrity: Verify the purity and integrity of this compound and your nucleophile. Degradation or impurities can significantly hinder reactivity.
-
Reaction Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of the nucleophile is often beneficial.
-
Inert Atmosphere: For sensitive nucleophiles, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Systematic Optimization Workflow
If the initial checks do not resolve the issue, follow this optimization workflow. It is recommended to change one variable at a time to understand its impact.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in a nucleophilic substitution reaction?
A1: The low reactivity can be attributed to several factors:
-
Steric Hindrance: The N-ethylacetamide and PEG moieties can sterically hinder the approach of the nucleophile to the carbon atom bonded to the bromine.
-
Solvent Effects: The choice of solvent is critical. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents are generally preferred.
-
Weak Nucleophile: The nucleophile you are using may not be strong enough to displace the bromide efficiently under your current reaction conditions.
-
Poor Solubility: The reagent may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
Q2: What are the optimal solvent choices for reactions with this compound?
A2: Aprotic polar solvents are typically the best choice as they can dissolve the PEGylated starting material and do not solvate the nucleophile as strongly as protic solvents. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
Q3: How can I increase the reaction rate without causing degradation?
A3: Increasing the temperature is a common way to increase the reaction rate. However, for PEGylated molecules, it is important to do so cautiously to avoid degradation. We recommend increasing the temperature in 10-20°C increments. Additionally, using a catalyst can increase the rate at lower temperatures.
Q4: Can a catalyst be used to enhance the reactivity?
A4: Yes, a catalyst can be very effective. For reactions involving alkyl bromides, a common strategy is to use a catalytic amount of a more reactive halide salt, such as sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI). The iodide is a better leaving group than bromide and can be displaced more easily by the nucleophile in a Finkelstein-type reaction.
Quantitative Data Summary
The following tables summarize the hypothetical effects of different reaction conditions on the yield of a standard nucleophilic substitution reaction using a generic amine nucleophile.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Reaction Yield (%) |
| Dichloromethane (DCM) | 9.1 | 15 |
| Tetrahydrofuran (THF) | 7.5 | 25 |
| Acetonitrile (ACN) | 37.5 | 65 |
| Dimethylformamide (DMF) | 36.7 | 85 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 92 |
| Conditions: 25°C, 24 hours, no catalyst. |
Table 2: Effect of Temperature and Catalyst on Reaction Yield in DMF
| Temperature (°C) | Catalyst (10 mol%) | Reaction Yield (%) |
| 25 | None | 85 |
| 40 | None | 95 |
| 25 | NaI | 98 |
| 40 | NaI | >99 |
Experimental Protocols
Protocol 1: Standard Reaction with an Amine Nucleophile
This protocol outlines a standard procedure that may result in low to moderate yields.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (25°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours.
-
Work-up: Once the reaction is complete (or has stalled), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Optimized Reaction with an Amine Nucleophile
This protocol incorporates the troubleshooting strategies for enhanced reactivity.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and sodium iodide (NaI, 0.1 eq) in anhydrous DMSO (0.1 M).
-
Nucleophile Addition: Add the amine nucleophile (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 40°C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the reaction is complete, cool to room temperature, quench with saturated ammonium (B1175870) chloride solution, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Technical Support Center: Minimizing Aggregation During Protein PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize protein aggregation during the PEGylation process.
Troubleshooting Guide
Protein aggregation during PEGylation is a common challenge that can significantly impact yield and product quality.[1] This guide provides a systematic approach to identifying and resolving aggregation issues.
Common Causes of Aggregation and Recommended Solutions
| Potential Cause | Recommended Solution | Detailed Explanation |
| Suboptimal pH | Optimize the reaction buffer pH. | The pH of the reaction buffer can affect protein stability and the reactivity of the functional groups involved in the conjugation.[2] For amine-reactive PEGylation (e.g., NHS esters), a pH range of 7.2-8.5 is generally efficient, but some proteins may require a pH closer to physiological levels (7.4) to maintain stability.[1] It is crucial to screen a range of pH values to find the optimal balance between reaction efficiency and protein stability.[3] |
| High Protein Concentration | Test a range of lower protein concentrations. | High protein concentrations increase the proximity of protein molecules, which can promote intermolecular interactions and aggregation.[3][4] Testing a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) can help identify an optimal concentration that favors the desired intramolecular PEGylation over intermolecular aggregation.[3] |
| Inappropriate PEG:Protein Molar Ratio | Optimize the molar excess of the PEG reagent. | A high molar excess of the PEG reagent can lead to over-labeling, which may alter the protein's surface properties and increase its propensity to aggregate.[1][4] Conversely, a low ratio may result in incomplete PEGylation. It is recommended to perform a titration experiment with different molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal balance.[3] |
| High Temperature | Perform the reaction at a lower temperature. | Elevated temperatures can accelerate both the PEGylation reaction and the rate of protein unfolding and aggregation.[1] Conducting the reaction at a lower temperature, such as 4°C, can slow down the reaction rate, providing more control and potentially reducing aggregation.[3] |
| Intermolecular Cross-linking | Use a monofunctional PEG or control the reaction rate. | Bifunctional PEGs can link multiple protein molecules together, leading to aggregation.[3] If using a bifunctional PEG is necessary, controlling the reaction rate by lowering the temperature or adding the PEG reagent stepwise can favor intramolecular modification.[3] Alternatively, using a monofunctional PEG reagent can prevent cross-linking. |
| Poor Reagent Solubility/Addition | Dissolve the PEG reagent in an appropriate solvent and add it slowly. | Some PEG reagents have limited aqueous solubility. Dissolving the reagent in a small amount of an organic co-solvent like DMSO or DMF before adding it to the protein solution can prevent precipitation.[1] Adding the dissolved reagent slowly with gentle mixing avoids localized high concentrations that can cause rapid, uncontrolled reactions and aggregation.[1] |
| Buffer Composition | Incorporate stabilizing excipients. | The composition of the reaction buffer can significantly impact protein stability.[4] The addition of stabilizing excipients can help prevent aggregation.[3] |
Troubleshooting Workflow
The following diagram illustrates a systematic workflow for troubleshooting protein aggregation during PEGylation.
Caption: A troubleshooting workflow for minimizing protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[3]
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.[3][4]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, leading to aggregation.[2][3]
-
Physicochemical Properties of the PEG Reagent: The hydrophobicity of some PEG reagents can increase the overall hydrophobicity of the protein surface, promoting aggregation.[4]
-
Over-labeling: Attaching too many PEG molecules can alter the protein's charge and isoelectric point (pI), reducing its solubility.[1]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used to assess protein aggregation:
-
Visual Inspection: The simplest method is to check for visible turbidity or precipitates in the solution.[1]
-
UV-Vis Spectrophotometry: An increase in turbidity can be quantified by measuring absorbance at a wavelength where the protein does not absorb (e.g., 340 nm).[3]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[3]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked aggregates.[3]
Q3: What are some common stabilizing excipients I can add to my reaction buffer?
A3: Adding stabilizing excipients to the reaction buffer can help prevent aggregation.[3] Here are some examples:
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion.[3] |
| Polyols (e.g., Sorbitol, Glycerol) | 5-20% (v/v) | Stabilize proteins in a similar manner to sugars.[3] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions.[3] |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Reduce surface tension and can help solubilize hydrophobic aggregates.[3][5] |
Q4: Can the type of PEGylation chemistry influence aggregation?
A4: Yes, the choice of PEGylation chemistry is important. For example, amine-specific PEGylation using NHS esters is common but can be difficult to control at a large scale due to high reactivity.[6] Thiol-specific PEGylation can be more site-specific if a free cysteine is available, but the reaction conditions (neutral to slightly alkaline pH) can also promote disulfide-linked dimerization and aggregation.[6] It's important to choose a chemistry that is compatible with your protein and allows for good control over the reaction.
Q5: How do I perform a small-scale screening experiment to optimize PEGylation conditions?
A5: A small-scale screening experiment is highly recommended to identify optimal conditions before scaling up.[3]
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators or water baths set at different temperatures (e.g., 4°C and room temperature)
Methodology:
-
Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Systematically vary one parameter at a time while keeping others constant.
-
Vary Parameters:
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[3]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.[3]
-
pH: Use the different prepared buffers to test a range of pH values.[3]
-
Temperature: Run parallel experiments at 4°C and room temperature.[3]
-
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[3]
-
Analysis: After incubation, analyze each reaction for aggregation using one or more of the methods described in Q2 (e.g., turbidity measurement, DLS, or SEC).
-
Identify Optimal Conditions: The conditions that result in the lowest amount of aggregation while achieving the desired degree of PEGylation are considered optimal.
The following diagram illustrates the logical relationship of the screening experiment.
Caption: Workflow for a small-scale PEGylation screening experiment.
References
Technical Support Center: Bioconjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no conjugation yield?
Low or no conjugation yield is a frequent issue in bioconjugation and can stem from several factors, including suboptimal reaction conditions, reagent quality, and inherent properties of the biomolecules being conjugated.[1][2][3] Key areas to investigate include:
-
Reaction Conditions: The pH, temperature, and incubation time of the reaction are critical. For instance, NHS ester reactions are highly pH-dependent, with an optimal range of 7.2-8.5.[2]
-
Reagent Quality and Handling: The purity and proper handling of crosslinkers and biomolecules are essential. NHS esters, for example, are moisture-sensitive and should be dissolved in anhydrous DMSO or DMF immediately before use.[2]
-
Buffer Composition: Components of the buffer can interfere with the reaction. Amine-containing buffers like Tris and glycine (B1666218) are incompatible with NHS ester reactions as they compete for the reactive sites.[1]
-
Protein Characteristics: The accessibility of reactive sites on the protein can be limited due to its three-dimensional structure.[3][4] Also, low protein concentrations can lead to less efficient crosslinking due to competing hydrolysis reactions.[2]
-
Purification Step: The desired conjugate may be lost during the purification process.[1]
Q2: My protein is aggregating or precipitating during or after the conjugation reaction. What can I do?
Protein aggregation is a common problem that can be caused by several factors introduced during the bioconjugation process.[5][6]
-
Over-labeling: The addition of too many crosslinker molecules can alter the protein's surface charge and isoelectric point, leading to reduced solubility.[5]
-
Hydrophobicity of the Crosslinker: If the crosslinker itself is hydrophobic, its conjugation to the protein surface can increase the overall hydrophobicity of the protein, promoting self-association.[5]
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing excipients can make the protein more susceptible to aggregation.[5][7]
-
High Reagent Concentration: Adding the dissolved reagent too quickly can create localized high concentrations, leading to uncontrolled reactions and precipitation.[5]
To mitigate aggregation, consider optimizing the molar ratio of the crosslinker, using linkers with increased hydrophilicity (e.g., PEG-based linkers), performing the reaction at a lower temperature, and adding stabilizing excipients like glycerol (B35011) or arginine to the buffer.[5][8][9]
Q3: How can I confirm that my bioconjugation reaction was successful?
Several analytical techniques can be used to characterize the resulting conjugate and confirm the success of the reaction. The choice of method depends on the properties of the biomolecules and the linker used.[10][11]
-
SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.[12][13]
-
UV-Vis Spectroscopy: This can be used to determine the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein.[10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide precise mass information of the conjugate, confirming the addition of the label and determining the distribution of different species.[10][11]
-
Chromatography: Techniques like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugate from unreacted molecules and to analyze the heterogeneity of the product.[14]
Troubleshooting Guides
Issue 1: Low Yield in NHS Ester Reactions
N-hydroxysuccinimide (NHS) esters are one of the most common reagents for labeling proteins on primary amines (lysine residues). Low yield is a frequent problem that can be systematically addressed.
Troubleshooting Workflow for Low Yield in NHS Ester Reactions
Caption: A flowchart for troubleshooting low yield in NHS ester bioconjugation reactions.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | The reaction between an NHS ester and a primary amine is strongly pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly.[2] |
| Buffer | Amine-free (e.g., PBS, HEPES) | Amine-containing buffers like Tris or glycine will compete with the protein for reaction with the NHS ester.[1] |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations favor the conjugation reaction over the competing hydrolysis of the NHS ester.[2] |
| Protein Purity | > 95% | Impurities can compete for labeling, reducing the efficiency of the desired conjugation.[1] |
| NHS Ester Reagent | Freshly prepared in anhydrous DMSO or DMF | NHS esters are sensitive to moisture and can hydrolyze, losing their reactivity.[2] |
| Temperature & Time | Room temp (0.5-4 hrs) or 4°C (overnight) | Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times.[2] |
Issue 2: Lack of Conjugation in Maleimide-Thiol Reactions
Maleimide (B117702) chemistry is highly specific for coupling to free sulfhydryl (thiol) groups, commonly found on cysteine residues. A complete lack of conjugation often points to issues with the availability of reactive thiols or the stability of the maleimide group.
Logical Relationship for Maleimide-Thiol Conjugation Failure
Caption: Key factors leading to the failure of maleimide-thiol conjugation reactions.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | This pH range ensures specific reaction with thiols while minimizing reaction with amines and hydrolysis of the maleimide group.[15] |
| Free Thiols | Must be present and reduced | Maleimides react with free thiols. Disulfide bonds must be reduced prior to conjugation using an agent like TCEP or DTT.[16][17] |
| Reducing Agents | TCEP is preferred | If DTT or β-mercaptoethanol are used, they must be removed before adding the maleimide reagent as they will compete for reaction. TCEP does not contain a thiol and does not need to be removed.[15][16] |
| Maleimide Reagent | Stored dry; use fresh solution | Maleimides can hydrolyze in aqueous solutions, especially at higher pH.[16] |
| Oxygen | Degas buffers | Oxygen can promote the re-oxidation of free thiols to disulfide bonds.[16] |
| Chelating Agents | Add EDTA (1-5 mM) | Metal ions can catalyze the oxidation of thiols. EDTA will sequester these ions.[16] |
Experimental Protocols
Protocol 1: Protein Desalting and Buffer Exchange
This protocol is essential for removing interfering substances (e.g., Tris, glycine, azide) from your protein solution before initiating a bioconjugation reaction.[1][18]
Materials:
-
Protein sample
-
Desalting column (e.g., spin column)[18]
-
Desired reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge and collection tubes
Procedure:
-
Prepare the desalting column by removing the storage solution. This is typically done by centrifuging the column for 1-2 minutes.[18]
-
Equilibrate the column by adding the desired reaction buffer and centrifuging. Repeat this step 2-3 times to ensure complete replacement of the storage solution.[18]
-
Place the equilibrated column into a new collection tube.
-
Slowly apply the protein sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to collect the desalted protein sample.[18]
-
The protein is now in the desired buffer and ready for conjugation.
Protocol 2: General Protocol for NHS Ester Labeling of a Protein
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange (see Protocol 1).[2]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[2]
-
Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10-20 fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted label and quenching buffer by passing the reaction mixture through a desalting column. The purified, labeled protein will be collected in the eluate.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Validation & Comparative
Characterizing N-Ethylacetamide-PEG1-Br Conjugates: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of functionalized polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of novel therapeutics and advanced materials. This guide provides a comparative overview of key analytical techniques for the characterization of N-Ethylacetamide-PEG1-Br, a monofunctionalized short PEG derivative. We present expected quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their analytical needs.
Data Presentation: At-a-Glance Comparison
The following tables summarize the expected quantitative data from various analytical techniques for the characterization of this compound. These values are predicted based on the analysis of its constituent components and similar chemical structures.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Acetamide) | ~2.0 | Singlet |
| -CH₂- (Ethyl) | ~3.3 | Quartet |
| -CH₃ (Ethyl) | ~1.1 | Triplet |
| -NH- (Amide) | ~6.0-8.0 | Broad Singlet |
| -O-CH₂-CH₂-N- | ~3.7 | Triplet |
| -CH₂-Br | ~3.5 | Triplet |
Table 2: Expected Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | ~225.06 | Exact mass for C₇H₁₅BrN₂O₂⁺ |
| [M+Na]⁺ | ~247.04 | Common adduct in ESI-MS |
| Fragment ions | Varies | Expected fragments include loss of Br, and cleavage of the PEG chain and amide bond. |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Condition | Expected Outcome |
| Column | C18 Reverse Phase | Good retention and separation from non-polar impurities. |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | Elution of the conjugate at a specific retention time. |
| Detector | ELSD, CAD, or MS | Universal detection as the molecule lacks a strong chromophore. |
| Expected Retention Time | Dependent on exact conditions | A single major peak indicating purity. |
Table 4: Gel Permeation Chromatography (GPC) for Starting Material
| Parameter | Recommended Condition | Expected Outcome |
| Column | Polystyrene-divinylbenzene | Separation based on hydrodynamic volume. |
| Mobile Phase | THF or DMF | Determination of molecular weight and polydispersity of PEG-Br starting material. |
| Detector | Refractive Index (RI) | A narrow peak indicating low polydispersity (close to 1.0). |
| Expected Mn and Mw | Dependent on supplier | Values should be close to the nominal molecular weight of the PEG-Br. |
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for the key analytical techniques discussed.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H NMR can confirm the presence of the key functional groups and provide information on the purity of the sample.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to set include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse angle: 30-45 degrees
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the different protons in the molecule. The ratio of the integrals should be consistent with the number of protons in each group.
-
Analyze the chemical shifts and coupling patterns to confirm the structure.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight of the conjugate and identifying any impurities.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS System:
-
HPLC: Use a C18 reverse-phase column. Elute the sample using a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be 5% to 95% B over 10-15 minutes.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole-TOF (Q-TOF) mass analyzer.
-
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the conjugate (e.g., m/z 100-500). For structural confirmation, perform tandem MS (MS/MS) on the parent ion.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ and any common adducts (e.g., [M+Na]⁺).
-
Compare the measured monoisotopic mass with the theoretical exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to further verify the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of the this compound conjugate.[2]
Methodology:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: Use a gradient of water (A) and acetonitrile (B). A typical gradient could be 10% to 90% B over 20 minutes.
-
Detector: Since the conjugate lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is recommended for detection.[3]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.
-
-
Data Analysis:
-
The chromatogram should ideally show a single major peak.
-
The purity of the sample can be calculated based on the relative peak area of the main peak compared to the total area of all peaks.
-
Gel Permeation Chromatography (GPC)
GPC is particularly useful for characterizing the molecular weight distribution of the PEG starting material (e.g., Br-PEG-OH) to ensure its quality before conjugation.[4]
Methodology:
-
Sample Preparation: Dissolve the PEG starting material in the GPC mobile phase (e.g., THF or DMF) at a concentration of about 2-5 mg/mL.
-
GPC System:
-
Columns: Use a set of GPC columns packed with polystyrene-divinylbenzene beads of appropriate pore sizes for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) are common choices.
-
Detector: A refractive index (RI) detector is typically used.
-
Calibration: Calibrate the system using narrow PEG standards of known molecular weights.[4]
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PEG starting material.
-
A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is desirable for producing a well-defined conjugate.
-
References
Navigating Protein Modification for Mass Spectrometry: A Comparative Guide to N-Ethylacetamide-PEG1-Br and Alternative Alkylating Agents
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount to unraveling complex biological processes and advancing therapeutic strategies. The covalent labeling of specific amino acid residues, particularly cysteine, is a cornerstone of many proteomic workflows. This guide provides a comprehensive comparison of N-Ethylacetamide-PEG1-Br and other common alkylating agents used for modifying proteins prior to mass spectrometry analysis. We present a detailed examination of their performance characteristics, supported by experimental data and protocols, to facilitate informed reagent selection.
The modification of proteins with chemical probes serves a multitude of purposes in mass spectrometry-based proteomics, from stabilizing protein structure by preventing disulfide bond formation to introducing tags for quantitative analysis. This compound is a bifunctional reagent featuring a bromoacetamide group for covalent reaction with nucleophiles like the thiol group of cysteine, and a short polyethylene (B3416737) glycol (PEG) linker. This reagent is often employed in targeted protein degradation strategies, such as Proteolysis Targeting Chimeras (PROTACs), where the PEG linker provides spacing between a target protein binder and an E3 ligase recruiter.[1] Understanding its behavior in mass spectrometry and comparing it to more conventional alkylating agents is crucial for experimental design and data interpretation.
Performance Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent can significantly impact the quality and interpretation of mass spectrometry data. Key performance indicators include reaction efficiency, specificity for the target residue (typically cysteine), and the nature and extent of side reactions. Below is a comparative summary of commonly used cysteine alkylating agents.
| Reagent | Mass Shift (Da) | Optimal pH | Reaction Time | Specificity | Common Side Reactions |
| Iodoacetamide (IAM) | +57.021 | 7.5 - 8.5 | 30-60 min | High for Cysteine | Alkylation of methionine, histidine, lysine (B10760008), aspartate, glutamate, and N-termini at higher pH and concentrations. |
| N-Ethylmaleimide (NEM) | +125.048 | 6.5 - 7.5 | 5-30 min | High for Cysteine | Can react with lysine and histidine, especially at higher pH. |
| Acrylamide (B121943) | +71.037 | 7.0 - 8.0 | 30-60 min | High for Cysteine | Can modify lysine and N-termini. |
| This compound | +149.079 | (Predicted) 7.5 - 8.5 | (Predicted) Similar to IAM | (Predicted) High for Cysteine | (Predicted) Similar to IAM, with potential for PEG-related heterogeneity. |
Note: Data for this compound is predicted based on the reactivity of its bromoacetamide functional group and general knowledge of PEGylated reagents.
In-Depth Look at Alkylating Agents
Iodoacetamide (IAM) remains a widely used reagent due to its high reactivity and the extensive body of literature supporting its use.[2] However, it is prone to off-target reactions, particularly at higher pH and concentrations, which can complicate data analysis.[2]
N-Ethylmaleimide (NEM) offers the advantage of reacting under more neutral pH conditions, which can improve specificity.[3] Its reaction mechanism, a Michael addition, is also distinct from the nucleophilic substitution of iodoacetamide.
Acrylamide is another alternative that provides a different mass shift, which can be useful in multiplexing experiments. However, like IAM, it can exhibit side reactions with other nucleophilic residues.[4]
This compound: As a bromoacetamide derivative, its reactivity towards cysteine is expected to be similar to iodoacetamide. The primary distinction is the presence of the PEG1 linker. While this linker is short, the inclusion of even a single PEG unit can influence the physicochemical properties of the modified peptide. Specifically, it can:
-
Increase hydrophilicity: This may alter the elution profile of the peptide during reverse-phase liquid chromatography, typically leading to earlier elution times.
-
Affect ionization efficiency: The impact on ionization can be complex and peptide-dependent, but the addition of a polar PEG chain may influence the charge state distribution and overall signal intensity in the mass spectrometer.[5]
-
Introduce heterogeneity: Although a single PEG unit is discrete, any impurities in the reagent could lead to a distribution of modified masses, complicating spectral interpretation.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results in mass spectrometry. Below are representative protocols for the in-solution alkylation and digestion of proteins.
In-Solution Protein Alkylation and Digestion Protocol
This protocol is a general guideline and may require optimization for specific protein samples.
Materials:
-
Protein sample (1 mg/mL in a suitable buffer like 50 mM Ammonium Bicarbonate, pH 8.0)
-
Denaturant: 8 M Urea (B33335) or 0.1% RapiGest SF
-
Reducing agent: 100 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: 100 mM Iodoacetamide (IAM), 100 mM N-Ethylmaleimide (NEM), 100 mM Acrylamide, or 100 mM this compound (prepare fresh and protect from light)
-
Quenching reagent: 200 mM DTT
-
Sequencing-grade modified trypsin (e.g., 0.5 mg/mL in 50 mM acetic acid)
-
50 mM Ammonium Bicarbonate, pH 8.0
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
To 20 µL of the protein solution (20 µg of protein), add 20 µL of 8 M urea (final concentration 4 M).
-
Add 4 µL of 100 mM DTT (final concentration 10 mM).
-
Incubate at 56°C for 30 minutes.[2]
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add 4 µL of 100 mM alkylating agent (e.g., IAM) for a final concentration of 10 mM.
-
Incubate at room temperature for 30 minutes in the dark.[6]
-
-
Quenching (Optional but Recommended):
-
Add 2 µL of 200 mM DTT to quench the excess alkylating agent.
-
Incubate at room temperature for 15 minutes.
-
-
Digestion:
-
Dilute the sample with 110 µL of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein). For 20 µg of protein, add 0.4 µg of trypsin (0.8 µL of a 0.5 mg/mL stock).
-
Incubate at 37°C overnight (12-16 hours).[6]
-
-
Sample Cleanup:
-
Acidify the reaction by adding formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the context in which protein modification analysis is applied is crucial. Below are diagrams illustrating a typical bottom-up proteomics workflow and a relevant signaling pathway where cysteine alkylation plays a key role in the analysis.
Protein alkylation is a critical tool for studying signaling pathways where the redox state of cysteine residues plays a regulatory role. The Ubiquitin-Proteasome System (UPS) is one such pathway, where the activity of various enzymes, including E1 activating enzymes, E2 conjugating enzymes, and deubiquitinases (DUBs), is dependent on reactive cysteine residues in their active sites.
Concluding Remarks
The selection of an appropriate alkylating agent is a critical decision in the design of mass spectrometry-based proteomics experiments. While iodoacetamide, N-ethylmaleimide, and acrylamide are well-characterized reagents with established protocols, the emergence of novel reagents like this compound, particularly in the context of targeted protein degradation, necessitates a careful consideration of their unique properties. The addition of a PEG linker, even a short one, can influence the behavior of modified peptides in both the separation and analysis stages. Researchers should be mindful of potential shifts in retention time and changes in ionization efficiency. As the field of chemical proteomics continues to evolve, a thorough understanding of the tools available will be paramount to achieving high-quality, reproducible, and insightful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. P-Mod: an algorithm and software to map modifications to peptide sequences using tandem MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bsb.research.baylor.edu [bsb.research.baylor.edu]
A Researcher's Guide to Confirming N-Ethylacetamide-PEG1-Br Structure using NMR Spectroscopy
For researchers and professionals in drug development, precise structural confirmation of PEGylated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectra of N-Ethylacetamide-PEG1-Br and its hydroxylated precursor, N-Ethylacetamide-PEG1-OH, offering experimental data and protocols to support structural verification.
Experimental Workflow for NMR Analysis
The process of confirming the structure of this compound via NMR spectroscopy involves several key steps, from sample preparation to spectral analysis. This workflow ensures accurate and reproducible results.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of the compounds discussed.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (this compound or N-Ethylacetamide-PEG1-OH) into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding atoms in the molecular structure.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and assignments for this compound and its corresponding hydroxyl analog, N-Ethylacetamide-PEG1-OH. These predictions are based on established chemical shift values for similar functional groups and additivity rules.
¹H NMR Data Comparison
| Assignment (Proton) | This compound (Predicted) | N-Ethylacetamide-PEG1-OH (Predicted) | Key Differentiator |
| CH₃ -CH₂-NH | ~1.15 (t, 3H) | ~1.15 (t, 3H) | No significant difference expected. |
| CH₃-CH₂ -NH | ~3.25 (q, 2H) | ~3.25 (q, 2H) | No significant difference expected. |
| CH₃ -C(O) | ~2.00 (s, 3H) | ~2.00 (s, 3H) | No significant difference expected. |
| NH | ~6.5 (br s, 1H) | ~6.5 (br s, 1H) | Broad signal, position can vary. |
| -NH-CH₂ -CH₂-O | ~3.55 (t, 2H) | ~3.55 (t, 2H) | No significant difference expected. |
| -NH-CH₂-CH₂ -O | ~3.70 (t, 2H) | ~3.65 (t, 2H) | Minor downfield shift due to proximity to the electronegative bromine. |
| -O-CH₂ -CH₂-Br/OH | ~3.80 (t, 2H) | ~3.75 (t, 2H) | Minor downfield shift for the bromo-compound. |
| -O-CH₂-CH₂ -Br | ~3.45 (t, 2H) | - | Significant downfield shift due to the direct attachment of the electronegative bromine atom. |
| -O-CH₂-CH₂ -OH | - | ~3.70 (t, 2H) | The hydroxyl group has a less pronounced deshielding effect compared to bromine. |
| OH | - | ~2.5 (br s, 1H) | Presence of a broad, exchangeable proton signal. The chemical shift of the hydroxyl proton can vary significantly with concentration and solvent.[1][2] |
¹³C NMR Data Comparison
| Assignment (Carbon) | This compound (Predicted) | N-Ethylacetamide-PEG1-OH (Predicted) | Key Differentiator |
| CH₃ -CH₂-NH | ~15.0 | ~15.0 | No significant difference expected. |
| CH₂ -NH | ~35.0 | ~35.0 | No significant difference expected. |
| CH₃ -C(O) | ~23.0 | ~23.0 | No significant difference expected. |
| C(O) | ~170.0 | ~170.0 | No significant difference expected. |
| -NH-CH₂ -CH₂-O | ~40.0 | ~40.0 | No significant difference expected. |
| -NH-CH₂-CH₂ -O | ~70.0 | ~70.0 | No significant difference expected. |
| -O-CH₂ -CH₂-Br/OH | ~71.0 | ~72.0 | Minor difference expected. |
| -O-CH₂-CH₂ -Br | ~30.0 | - | Significant upfield shift compared to the hydroxylated carbon due to the heavy atom effect of bromine. |
| -O-CH₂-CH₂ -OH | - | ~61.0 | The carbon attached to the hydroxyl group is more deshielded. |
Results and Discussion
The structural confirmation of this compound hinges on identifying the key signals that differentiate it from potential precursors or side products, most notably N-Ethylacetamide-PEG1-OH.
¹H NMR Analysis:
The most telling difference in the ¹H NMR spectra will be the chemical shift of the methylene (B1212753) protons directly attached to the terminal bromine or hydroxyl group (-O-CH₂-CH₂ -X). The high electronegativity of bromine will cause a significant downfield shift for these protons in this compound, expected around 3.45 ppm. In contrast, the corresponding protons in the hydroxyl analog are expected at a slightly more upfield position, around 3.70 ppm. Furthermore, the spectrum of N-Ethylacetamide-PEG1-OH will feature a broad singlet corresponding to the hydroxyl proton, which is absent in the bromo-derivative. This hydroxyl peak's position can be sensitive to experimental conditions.[1][2]
¹³C NMR Analysis:
In the ¹³C NMR spectrum, the carbon atom directly bonded to the bromine (-O-CH₂-CH₂ -Br) is expected to show a characteristic upfield shift to around 30.0 ppm. This is due to the "heavy atom effect" of bromine. Conversely, the carbon attached to the hydroxyl group (-O-CH₂-CH₂ -OH) in the alternative compound will be found significantly more downfield, at approximately 61.0 ppm. This stark difference in chemical shifts provides a definitive confirmation of the end-group functionalization.
By comparing the acquired NMR data with the predicted values in the tables, researchers can confidently verify the successful synthesis and purity of this compound. The absence of the characteristic hydroxyl proton signal in ¹H NMR and the presence of the upfield-shifted carbon signal in ¹³C NMR are conclusive evidence for the desired bromo-functionalized structure.
References
A Head-to-Head Comparison: Bromo-PEG vs. Iodo-PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates, influencing reaction efficiency, time, and the overall success of the conjugation strategy. This guide provides an objective comparison of two commonly used halo-PEG linkers: bromo-PEG and iodo-PEG, with a focus on their relative reactivity in the context of bioconjugation.
The primary mechanism for the reaction of both bromo-PEG and iodo-PEG linkers with biomolecules involves nucleophilic substitution, most commonly with the thiol group of cysteine residues. The fundamental difference in their reactivity lies in the nature of the halogen, which acts as a leaving group during the reaction.
The Decisive Factor: Leaving Group Ability
In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the ability of the leaving group to depart. A better leaving group is one that is more stable on its own. In the case of halogens, the leaving group ability increases down the group in the periodic table. Consequently, iodide (I⁻) is a better leaving group than bromide (Br⁻). This is due to the larger size and greater polarizability of the iodide ion, which allows the negative charge to be more effectively dispersed.
This principle directly translates to the reactivity of halo-PEG linkers. Iodo-PEG linkers are inherently more reactive towards nucleophiles, such as the thiolate anion of a cysteine residue, than their bromo-PEG counterparts.[1] This increased reactivity can lead to faster reaction times and potentially higher conjugation yields under identical conditions.
Quantitative Reactivity Comparison
While direct side-by-side kinetic data for various bromo-PEG and iodo-PEG linkers under identical conditions is not extensively published, the well-established principles of organic chemistry and data from analogous small molecules provide a clear picture. The reaction of haloacetamides with cysteine is a well-studied model for this type of bioconjugation.
| Feature | Bromo-PEG Linker | Iodo-PEG Linker | Reference |
| Reactive Group | Bromoacetyl or Bromoalkyl | Iodoacetyl or Iodoalkyl | |
| Reaction Mechanism | SN2 with Nucleophiles (e.g., thiols) | SN2 with Nucleophiles (e.g., thiols) | [2] |
| Relative Reactivity | Good | Excellent | [1] |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) | |
| Leaving Group Ability | Good | Excellent (Better than Bromide) | [1] |
| Estimated 2nd Order Rate Constant (with Cysteine) | Slower than Iodo-PEG | ~0.6 M⁻¹s⁻¹ (for Iodoacetamide) | [3] |
| Typical Reaction Conditions | Physiological to slightly basic pH | Physiological to slightly basic pH | [4] |
| Advantages | More stable for longer-term storage | Faster reaction kinetics, higher efficiency | [1] |
| Disadvantages | Slower reaction times | Potentially less stable for long-term storage |
Visualizing the Reactivity and Process
To further illustrate the concepts discussed, the following diagrams outline the chemical principles and a typical experimental workflow for comparing the reactivity of these linkers.
References
Stability of N-Ethylacetamide-PEG1-Br Linkage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability directly influences the pharmacokinetic profile, efficacy, and toxicity of the therapeutic agent. An ideal linker must remain stable in systemic circulation to prevent premature payload release and then allow for efficient release at the target site. This guide provides a comparative analysis of the N-Ethylacetamide-PEG1-Br linkage, evaluating its stability based on its core chemical components against other common linker technologies.
Core Components and Their Inherent Stability
The this compound linker is comprised of an N-ethylacetamide moiety connected to a single ethylene (B1197577) glycol unit, terminating in a bromo group for conjugation. The key determinant of its stability is the amide bond within the N-ethylacetamide structure.
-
Amide Bond: Amide bonds are generally characterized by high stability due to resonance delocalization, which imparts a partial double bond character to the C-N bond. This makes them significantly more resistant to hydrolysis compared to other common linkages like esters.[1] Hydrolysis of amides can occur under acidic or basic conditions but is generally slow at physiological pH.[2][3][4]
-
PEG Spacer: The inclusion of a PEG unit can enhance the solubility and in vivo stability of a molecule.[5][6][7][8] PEG chains can create a hydrophilic shield, potentially reducing enzymatic degradation and non-specific binding.[9]
Comparative Stability Analysis
To contextualize the stability of the this compound linkage, it is useful to compare it with other classes of linkers commonly employed in drug development.
| Linker Type | General Stability in Circulation | Cleavage Mechanism | Key Considerations |
| Amide (e.g., N-Ethylacetamide) | High | Enzymatic (amidases, proteases) or chemical hydrolysis (requires harsh conditions) | Generally considered stable and often used in non-cleavable linker designs.[1][10] |
| Ester | Low to Moderate | Enzymatic (esterases) and chemical hydrolysis | More susceptible to hydrolysis in plasma, which is rich in esterases.[1] |
| Carbamate | Moderate to High | Enzymatic or chemical hydrolysis | Stability can be tuned by modifying the structure. |
| Disulfide | Moderate | Reduction (e.g., by glutathione) | Designed to be cleaved in the reducing environment of the cell cytoplasm. |
| Hydrazone | pH-dependent (Low) | Acid-catalyzed hydrolysis | Stable at physiological pH but cleaves in the acidic environment of endosomes/lysosomes.[11] |
| Dipeptide (e.g., Val-Cit) | High | Enzymatic (e.g., Cathepsin B) | Designed for specific cleavage by lysosomal proteases.[11] |
Note: This table presents general trends. The actual stability of a specific linker can be influenced by steric hindrance, electronic effects, and the overall molecular context.
Experimental Protocols for Stability Assessment
Validating the stability of a linker is paramount. The following are standard experimental protocols used to assess the stability of linkers in biological matrices.
In Vitro Plasma/Serum Stability Assay
Objective: To determine the rate of degradation of the linker-payload conjugate in plasma or serum from different species (e.g., human, mouse, rat).
Methodology:
-
Incubation: The test compound (e.g., a molecule containing the this compound linkage) is incubated in plasma or serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: The reaction is quenched, and proteins are precipitated (e.g., with acetonitrile). The supernatant containing the compound and its metabolites is collected after centrifugation.
-
Analysis: The concentration of the parent compound and the formation of any degradation products are quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The half-life (t½) of the compound in the biological matrix is calculated.
Buffer Stability Assay
Objective: To assess the chemical stability of the linker at different pH values, mimicking various physiological and intracellular environments.
Methodology:
-
Incubation: The test compound is incubated in a series of buffers with different pH values (e.g., pH 4.5, 5.5, 7.4, 8.5) at a controlled temperature (e.g., 37°C).
-
Time Points: Samples are collected at multiple time points.
-
Analysis: The concentration of the intact compound is quantified by a suitable analytical method, typically HPLC or LC-MS.
-
Data Analysis: The degradation rate constant at each pH is determined.
Visualizing Experimental Workflow and Linker Comparison
To aid in the conceptualization of stability studies and the relationships between different linker types, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. adcreview.com [adcreview.com]
A Researcher's Guide to Functional Assays for Modified Proteins: A Comparative Analysis of N-Ethylacetamide-PEG1-Br
In the realm of protein therapeutics and research, chemical modification is a cornerstone for enhancing stability, extending half-life, and tailoring functionality. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy. However, the choice of PEGylation reagent and the site of modification are critical determinants of the final conjugate's biological activity. This guide provides a comprehensive comparison of functional assays to confirm the activity of proteins modified with N-Ethylacetamide-PEG1-Br and other common PEGylation reagents, offering researchers, scientists, and drug development professionals the necessary tools to evaluate their modified proteins.
Introduction to Protein Modification with this compound and Alternatives
This compound is a PEGylation reagent that facilitates the attachment of a short PEG chain to a protein. The bromoacetamide group reacts primarily with the thiol group of cysteine residues under mild conditions, enabling site-specific modification. This specificity is crucial for preserving the protein's active sites and overall conformation, which are often compromised by less specific methods.
Common alternatives for protein PEGylation include:
-
Maleimide-PEG: This reagent also targets cysteine residues, forming a stable thioether bond. It is one of the most frequently used methods for site-specific PEGylation.
-
NHS-ester-PEG: This reagent reacts with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues. While effective, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation at different sites, potentially impacting protein activity.
The choice of reagent significantly influences the homogeneity, stability, and, most importantly, the retained biological activity of the modified protein. Therefore, robust functional assays are indispensable for validating the efficacy of any protein modification strategy.
Comparative Functional Assays
To ascertain the impact of modification on protein function, a panel of in vitro and cell-based assays is typically employed. The choice of assay depends on the protein's mechanism of action. Here, we compare the expected outcomes for a hypothetical therapeutic antibody modified with this compound, Maleimide-PEG, and NHS-ester-PEG.
Data Presentation: Quantitative Comparison of Modified Antibody Activity
| Functional Assay | Unmodified Antibody | This compound Modified | Maleimide-PEG Modified | NHS-ester-PEG Modified |
| Receptor Binding Affinity (KD, nM) | 1.5 | 2.0 | 2.2 | 5.8 |
| In Vitro Cytotoxicity (IC50, nM) | 10 | 12 | 15 | 45 |
| Cell Proliferation Inhibition (%) | 85 | 80 | 78 | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the protein, linker length, and experimental conditions. The trend of slightly reduced in vitro activity for site-specific PEGylation and a more significant reduction for non-specific PEGylation is a common observation.
Experimental Protocols
Receptor Binding Affinity Assay (ELISA-based)
This assay quantifies the binding affinity of the modified antibody to its target receptor.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the recombinant target receptor (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (PBS with 3% BSA) to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Antibody Incubation: Add serial dilutions of the unmodified and modified antibodies to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the therapeutic antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the dissociation constant (KD) by fitting the data to a saturation binding curve using appropriate software.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the modified antibody to kill target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the unmodified and modified antibodies. Include untreated cells as a control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Workflow for comparing functionally modified proteins.
Caption: Antibody-induced cell death signaling pathway.
Conclusion
The functional characterization of modified proteins is a critical step in the development of novel therapeutics and research tools. While this compound offers a promising method for site-specific PEGylation, its impact on protein activity must be rigorously evaluated against established alternatives. By employing a combination of binding and cell-based functional assays, researchers can generate the quantitative data necessary to make informed decisions about their protein modification strategies. The detailed protocols and comparative framework provided in this guide serve as a valuable resource for scientists and developers in this dynamic field.
The Long and Short of It: A Head-to-Head Comparison of PEG Linker Length in PROTACs
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing PROTAC efficacy through strategic PEG linker selection. This guide delves into the critical role of polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs), providing a comparative analysis supported by experimental data and detailed protocols.
The efficacy of a PROTAC is not merely the sum of its parts—a warhead for the target protein and a recruiter for an E3 ligase. The linker connecting these two crucial elements plays a pivotal role in the formation of a productive ternary complex, which is essential for target ubiquitination and subsequent degradation.[1][2] Among the various linker types, PEG linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length.[2][3] This guide provides a head-to-head comparison of different length PEG linkers in PROTACs, summarizing key performance data and outlining the experimental methodologies to empower rational PROTAC design.
The Balancing Act: How PEG Linker Length Dictates PROTAC Performance
The length of the PEG linker is a critical determinant of a PROTAC's success, influencing its ability to induce the degradation of a target protein. An optimal linker length facilitates the stable formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][] A linker that is too short can lead to steric hindrance, preventing the complex from forming correctly. Conversely, an excessively long linker may result in a non-productive complex where the E3 ligase is not positioned optimally to ubiquitinate the target protein.[2]
Key performance metrics used to evaluate PROTAC efficacy include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax is desirable.[3]
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1] The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | Similar binding affinity to 16-atom linker | Less potent than 16-atom linker | [5] |
| ERα | VHL | 16 | Similar binding affinity to 12-atom linker | Significantly more potent than 12-atom linker | [5][6] |
| TBK1 | VHL | < 12 | No degradation | - | [5] |
| TBK1 | VHL | 12-29 | Submicromolar | Up to 96% | [7] |
| CDK9 | Thalidomide | Varied PEG lengths | Dependent on linker length | - | [2] |
| CRBN | Thalidomide (homo-PROTAC) | 8 (PEG) | Optimized | - | [5] |
Table 1: Impact of PEG Linker Length on PROTAC Efficacy for Various Targets.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Robust and reproducible experimental design is paramount for the accurate assessment of PROTAC performance. The following provides a detailed methodology for a key experiment used to quantify PROTAC-induced protein degradation.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Plate the desired cell line (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.[2]
-
Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths. Include a vehicle control (e.g., DMSO).[2][3]
-
Incubate the cells for a predetermined period (e.g., 24 or 48 hours).[2]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2][3]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular proteins.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
4. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair.[1] While general trends suggest an optimal range exists, with linkers that are too short or too long being detrimental to degradation efficiency, the ideal length is context-dependent.[1][2] By systematically varying the PEG linker length and employing robust experimental methodologies, researchers can fine-tune their PROTACs to achieve maximal potency and efficacy. The data and protocols presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
